cIAP1 Ligand-Linker Conjugates 2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C37H48N4O7 |
|---|---|
Peso molecular |
660.8 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m1/s1 |
Clave InChI |
IMJARMFRGASVMW-WKNISULPSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES canónico |
CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origen del producto |
United States |
Foundational & Exploratory
The Structural Basis of cIAP1-Ligand Interaction: A Technical Guide for Drug Discovery
Abstract
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal regulator of cellular signaling pathways, governing inflammation, immunity, and cell death. Its E3 ubiquitin ligase activity is central to its function, and its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the structural basis of cIAP1's interaction with its ligands, with a focus on the Baculoviral IAP Repeat (BIR) domains. We will detail the molecular architecture of the ligand-binding pockets, summarize quantitative binding data for various antagonists, and provide comprehensive protocols for key biophysical and structural biology techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the cIAP1-ligand interface for the design of novel therapeutics.
Introduction to cIAP1
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), and its close homolog cIAP2, are members of the IAP family of proteins, characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains.[1] These proteins are critical nodes in cellular signaling, particularly in the tumor necrosis factor (TNF) receptor superfamily pathways.[2] cIAP1 possesses a C-terminal RING (Really Interesting New Gene) domain that confers E3 ubiquitin ligase activity, allowing it to catalyze the attachment of ubiquitin chains to target proteins, thereby altering their function, localization, or stability.[1]
While initially named for their presumed ability to inhibit caspases, the primary role of cIAP1 is not direct caspase inhibition but rather the regulation of signaling cascades, most notably the NF-κB survival pathway.[3][4] Upon TNF-α stimulation, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex where it ubiquitinates RIPK1, leading to the recruitment of downstream kinases and activation of NF-κB.[3][5] In many cancer cells, IAPs are overexpressed, which helps them evade apoptosis.[6] Consequently, small molecules that antagonize IAP function have emerged as a promising class of anti-cancer agents.[4][6] These antagonists, often called SMAC mimetics, mimic the N-terminal sequence of the endogenous IAP antagonist, SMAC/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP Binding protein with Low pI).[7] Binding of these mimetics to cIAP1 induces its rapid auto-ubiquitination and subsequent degradation by the proteasome, which switches the TNF signaling outcome from survival to apoptosis.[4][8]
The Molecular Architecture of cIAP1
cIAP1 is a multi-domain protein essential for its regulatory functions. Its structure comprises three tandem BIR domains (BIR1, BIR2, BIR3) at the N-terminus, a central caspase activation and recruitment domain (CARD), and a C-terminal RING E3 ligase domain.[1]
-
BIR Domains: These are zinc-finger motifs of approximately 70 amino acids that mediate protein-protein interactions.[1]
-
BIR1: This domain is primarily responsible for the interaction with TNF Receptor-Associated Factor 2 (TRAF2), which is crucial for recruiting cIAP1 to the TNFR signaling complex.[9]
-
BIR2: The specific role of the BIR2 domain in cIAP1 is less defined compared to BIR1 and BIR3.
-
BIR3: This domain is the critical binding site for the endogenous antagonist SMAC/DIABLO and for SMAC mimetic drugs.[9][10] It contains a conserved surface groove that recognizes the N-terminal IAP-binding motif (IBM) of its binding partners.[10][11]
-
-
CARD Domain: The function of the CARD domain in cIAP1 is not fully elucidated, and it has not been shown to interact with caspases in the same manner as other CARD-containing proteins.[1]
-
RING Domain: This domain possesses E3 ubiquitin ligase activity. The binding of SMAC mimetics to the BIR3 domain induces a conformational change that unleashes the RING domain, leading to dimerization and activation of its E3 ligase function, which results in the auto-ubiquitination and degradation of cIAP1.[1][8]
The cIAP1-BIR3 Ligand Binding Site
The structural basis for cIAP1's recognition of ligands is best understood through the crystal structures of its BIR3 domain in complex with peptides and small molecules.[6][10] The interaction primarily involves a shallow, conserved groove on the surface of the BIR3 domain.[12]
Endogenous ligands like SMAC and Caspase-9, as well as SMAC mimetic drugs, present an N-terminal tetrapeptide sequence (Ala-Val-Pro-Ile in SMAC) that slots into this groove.[7] The key interactions are:
-
N-terminal Anchor: The terminal α-amino group of the ligand's first residue forms a critical charge-stabilized hydrogen bond with a conserved aspartate residue (Asp314) in the cIAP1-BIR3 domain.[10] This interaction is fundamental for anchoring the ligand in the binding pocket.
-
Hydrophobic Pockets: The side chains of the ligand's residues fit into specific hydrophobic pockets within the groove. For instance, the valine residue of the SMAC peptide inserts into a hydrophobic pocket on the BIR3 surface.[10]
-
Backbone Interactions: The ligand's backbone forms hydrogen bonds with the backbone of a β-strand in the BIR3 domain (specifically with Arg308), effectively extending the protein's β-sheet.[10]
-
Pi-Stacking Interactions: A conserved tryptophan residue (Trp323) in cIAP1-BIR3 provides a surface for π-stacking interactions with aromatic or cyclic moieties present in many synthetic SMAC mimetics, further enhancing binding affinity.[6]
The high degree of structural conservation in this binding groove among different IAP proteins, such as XIAP and cIAP2, explains why many SMAC mimetics are pan-IAP inhibitors.[6] However, subtle differences can be exploited to design selective inhibitors.
Signaling Pathways Involving cIAP1
cIAP1 is a master regulator of the TNFα signaling pathway, deciding between cell survival and cell death. The binding of a ligand, such as a SMAC mimetic, dramatically alters the output of this pathway.
Caption: TNFα signaling pathway modulation by cIAP1 and SMAC mimetics.
Upon TNFα binding, TNFR1 recruits adaptors like TRADD and TRAF2, which in turn recruit cIAP1.[5][13] cIAP1 ubiquitinates RIPK1 with K63-linked chains, creating a scaffold for the activation of the IKK complex and subsequent NF-κB-mediated transcription of pro-survival genes.[5] When a SMAC mimetic binds to and induces the degradation of cIAP1, RIPK1 is no longer ubiquitinated in this manner.[7] This allows for the dissociation of the initial complex and the formation of a secondary, cytosolic death-inducing complex (Complex II), which includes FADD and Caspase-8, leading to apoptosis.[7]
Quantitative Analysis of cIAP1-Ligand Interactions
The affinity of various ligands for cIAP1 has been quantified using several biophysical techniques. This data is critical for structure-activity relationship (SAR) studies in drug development.
Table 1: Binding Affinities of Endogenous Peptides to cIAP1-BIR3
| Ligand | Sequence | Kd (nM) | Method | Reference |
|---|---|---|---|---|
| SMAC Peptide | AVPIAQKS | 85 | SPR | [10][12] |
| Caspase-9 Peptide| ATPSPIET | 48 | SPR |[10][12] |
Table 2: Binding Affinities (Ki) of Synthetic SMAC Mimetics to IAP Proteins
| Compound | cIAP1 Ki (nM) | cIAP2 Ki (nM) | XIAP Ki (nM) | Selectivity (XIAP/cIAP1) | Method | Reference |
|---|---|---|---|---|---|---|
| 3 (p-F) | 1.8 | 4.9 | 1500 | 833 | FPA | [14] |
| 4 (p-Cl) | 1.1 | 3.0 | 1100 | 1000 | FPA | [14] |
| 5 (p-Br) | 3.2 | 9.5 | 3000 | 938 | FPA | [14] |
| 6 (p-I) | 11.6 | 21.4 | 2000 | 172 | FPA | [14] |
| 7 (p-Me) | 5.3 | 11.8 | 3200 | 604 | FPA | [14] |
FPA: Fluorescence Polarization Assay
Experimental Protocols
Accurate characterization of cIAP1-ligand interactions relies on robust experimental methodologies. Below are generalized protocols for key techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS).[15][16]
Protocol:
-
Sample Preparation:
-
Express and purify the cIAP1-BIR3 domain to >95% purity.
-
Prepare the ligand (e.g., SMAC mimetic) and dissolve it in the final dialysis buffer.
-
Perform exhaustive dialysis of the protein into the final experimental buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The ligand must be dissolved in the exact same buffer from the final dialysis step to minimize heats of dilution.[15]
-
Degas all solutions immediately prior to use to prevent bubble formation.[15]
-
Accurately determine the concentrations of both protein and ligand.
-
-
ITC Experiment Setup:
-
By convention, place the macromolecule (cIAP1-BIR3, typically 5-50 µM) in the sample cell.[17]
-
Load the ligand (typically 10-fold higher concentration than the protein) into the injection syringe.[17]
-
Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL).
-
-
Data Acquisition and Analysis:
-
Perform an initial control experiment by titrating the ligand into buffer alone to determine the heat of dilution.
-
Run the main experiment titrating the ligand into the protein solution.
-
Subtract the heat of dilution from the experimental data.
-
Integrate the resulting peaks and plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one set of sites) to determine Kd, n, ΔH, and ΔS.[18]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (kon, koff) and affinity (Kd).[19][20]
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 dextran (B179266) chip).
-
Activate the carboxyl groups on the chip surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[21]
-
Immobilize the cIAP1-BIR3 protein (the ligand in SPR terminology) onto the activated surface via amine coupling. Aim for a suitable immobilization level (e.g., ~400 Resonance Units, RU).[20]
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.[22]
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the analyte (the SMAC mimetic or peptide) in running buffer (e.g., HBS-EP+). The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.[19]
-
Inject the analyte solutions over the sensor surface (including a reference flow cell without immobilized protein) at a constant flow rate (e.g., 30 µL/min).[20]
-
Monitor the association phase during injection and the dissociation phase during buffer flow.
-
Between analyte injections, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active channel data to correct for bulk refractive index changes.
-
Perform a global fit of the resulting sensorgrams (RU vs. time) to a kinetic binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
X-Ray Crystallography (Co-crystallization)
X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex, revealing the precise binding mode and key molecular interactions.[23][24]
Protocol:
-
Protein-Ligand Complex Formation:
-
Purify the cIAP1-BIR3 domain to a high concentration (typically 10-20 mg/mL) and >98% purity.[25]
-
Prepare a concentrated stock of the ligand in a suitable solvent (e.g., 100 mM in DMSO).[25]
-
Incubate the protein with the ligand prior to setting up crystallization trials. A 5- to 10-fold molar excess of the ligand is recommended to ensure saturation of the binding sites.[25] The incubation time can range from 30 minutes to several hours.[25]
-
-
Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method.
-
Pipette a small volume (e.g., 100-200 nL) of the protein-ligand complex solution and mix it with an equal volume of reservoir solution from a sparse-matrix screen (commercial or in-house).
-
Equilibrate the drop against the larger volume of the reservoir solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over days to weeks.
-
-
Crystal Optimization and Data Collection:
-
Optimize initial crystal hits by varying precipitant concentration, pH, and additives.
-
Cryo-protect suitable crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data (indexing, integration, scaling).
-
Solve the structure using molecular replacement with a known apo-structure of cIAP1-BIR3 as a search model.
-
Build the protein-ligand model into the resulting electron density maps and refine the structure to produce the final high-resolution model.[26]
-
Experimental and Drug Discovery Workflow
The discovery of novel cIAP1 ligands follows a structured workflow, integrating various experimental techniques to identify and optimize lead compounds.
Caption: A typical workflow for the discovery and development of cIAP1 inhibitors.
Conclusion
The cIAP1 protein, particularly its BIR3 domain, presents a well-defined and druggable target for the development of anti-cancer therapeutics. A deep understanding of the structural features governing the cIAP1-ligand interaction is paramount for the rational design of potent and selective inhibitors. SMAC mimetics effectively antagonize cIAP1 function by binding to the BIR3 groove, triggering the E3 ligase activity of the RING domain and promoting proteasomal degradation of cIAP1. This event critically shifts the balance of TNF signaling from a pro-survival to a pro-apoptotic outcome. The integration of biophysical techniques like ITC and SPR with high-resolution structural methods such as X-ray crystallography provides a powerful toolkit for dissecting these interactions and driving the optimization of novel therapeutic agents. Future efforts will likely focus on developing next-generation ligands with improved selectivity and pharmacokinetic properties to maximize therapeutic efficacy and minimize off-target effects.
References
- 1. Inhibitor of apoptosis proteins and their relatives: IAPs and other BIRPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cIAP1 and TAK1 protect cells from TNF-induced necrosis by preventing RIP1/RIP3-dependent reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. Distinct BIR domains of cIAP1 mediate binding to and ubiquitination of tumor necrosis factor receptor-associated factor 2 and second mitochondrial activator of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. The structure of the BIR3 domain of cIAP1 in complex with the N-terminal peptides of SMAC and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 18. cbgp.upm.es [cbgp.upm.es]
- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 22. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 23. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 26. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
The Crucial Connecting Element: An In-depth Technical Guide to Linker Chemistry for cIAP1 Degraders
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders has opened a new frontier in therapeutic intervention. Among the various strategies, the recruitment of the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase, offers a compelling approach for eliminating proteins of interest (POIs). These bifunctional molecules, often termed Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), consist of a ligand for the target protein, a ligand for cIAP1, and a crucial connecting linker. While the choice of ligands determines the "what," the linker chemistry dictates the "how effective," profoundly influencing the potency, selectivity, and physicochemical properties of the degrader. This guide delves into the core principles of linker design for cIAP1 degraders, summarizing key quantitative data and providing detailed experimental protocols to empower researchers in this dynamic field.
The Role of the Linker in Ternary Complex Formation
The primary function of a cIAP1-recruiting degrader is to induce the formation of a productive ternary complex between cIAP1 and the POI. The linker is not a passive spacer but an active component that governs the geometry and stability of this complex. An optimal linker facilitates the correct orientation of cIAP1's RING domain towards accessible lysine (B10760008) residues on the POI, enabling efficient polyubiquitination and subsequent degradation by the proteasome.[1] Linker length, composition, and rigidity are critical parameters that must be empirically optimized for each target and ligand pair.[2][]
-
Linker Length: If a linker is too short, steric hindrance can prevent the formation of a stable ternary complex. Conversely, an excessively long linker can lead to unproductive binding modes and increased entropic penalties, reducing degradation efficiency.[4]
-
Linker Composition: The chemical makeup of the linker, commonly featuring polyethylene (B3416737) glycol (PEG) or alkyl chains, impacts the degrader's solubility, cell permeability, and potential to form specific interactions within the ternary complex.[5][6]
-
Linker Rigidity: The introduction of rigid elements, such as aromatic rings or cyclic structures, can constrain the conformational flexibility of the degrader, which may pre-organize the molecule into a bioactive conformation but can also hinder the formation of a productive complex if not optimally designed.[4]
Quantitative Analysis of Linker Impact on Degradation
Systematic optimization of the linker is paramount for developing potent cIAP1 degraders. The following tables summarize quantitative data from studies on SNIPERs, illustrating the impact of different cIAP1 ligands and linker modifications on degradation efficacy, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | cIAP1 Ligand | Linker Composition/Length | DC50 (µM) | Cell Line | Reference |
| BCR-ABL | Bestatin | Hexyl | ~30 | K562 | [7] |
| BCR-ABL | Bestatin | Decyl | ~30 | K562 | [7] |
| BCR-ABL | MV-1 | - | 10 | K562 | [8] |
| BCR-ABL | LCL161 derivative | - | 5 | K562 | [8] |
| BCR-ABL | Bestatin | - | 10 | K562 | [8] |
| BCR-ABL | MV-1 | - | 0.3 | K562 | [8] |
| BCR-ABL | LCL161 derivative | - | 0.3 | - | [8] |
| Target Protein | cIAP1 Ligand | Linker Composition/Length | DC50 (nM) | Cell Line | Reference |
| BTK | Aminopyrazole derivative | 5-unit PEG | 182 ± 57 | THP-1 | [7] |
| BTK | Aminopyrazole derivative | 2-unit PEG | Inactive | THP-1 | [7] |
| CRABP-II | Bestatin | - | ~1000 | HT1080 | [7] |
| BRD4 | LCL-161 derivative | - | ~100 | - | [7] |
| ERα | LCL161 derivative | PEG | 97 | - | [8] |
Signaling and Mechanistic Pathways
The recruitment of cIAP1 by a degrader initiates a cascade of events leading to the ubiquitination and degradation of the target protein. The process begins with the formation of the ternary complex, which activates cIAP1's E3 ligase activity. This often involves the dimerization of its RING domain.[9] Activated cIAP1, in conjunction with an E1 ubiquitin-activating enzyme and an E2 ubiquitin-conjugating enzyme, facilitates the transfer of ubiquitin molecules to lysine residues on the POI. The formation of a polyubiquitin (B1169507) chain, typically linked via K48, serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1] It is noteworthy that many cIAP1-based degraders also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself.[7]
Caption: cIAP1-mediated protein degradation pathway.
Experimental Workflows and Protocols
The evaluation of novel cIAP1 degraders requires a systematic workflow to characterize their efficacy and mechanism of action. This typically involves cell-based assays to measure protein degradation, confirm the mechanism of action, and assess downstream cellular consequences.
Caption: General experimental workflow for cIAP1 degrader evaluation.
Detailed Experimental Protocols
Protocol 1: In-Cell Protein Degradation Assay via Western Blotting
This protocol details the method to quantify the degradation of a target protein and cIAP1 following treatment with a degrader.[10]
Materials:
-
Target-expressing cell line
-
Complete growth medium
-
cIAP1 degrader stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Primary antibodies (anti-POI, anti-cIAP1, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of treatment. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the cIAP1 degrader in complete growth medium. Include a vehicle control (DMSO). Remove the medium from cells and replace it with the medium containing the degrader or vehicle. Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Preparation: Transfer lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to new tubes. Determine the protein concentration using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation for SDS-PAGE: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-POI or anti-cIAP1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values from the dose-response curve.
Protocol 2: Immunoprecipitation of Ubiquitinated Protein of Interest
This protocol is used to confirm that the degrader induces the ubiquitination of the target protein.[10]
Materials:
-
Cell lysis buffer for IP (e.g., Triton-based buffer with protease and deubiquitinase inhibitors like NEM)
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-POI antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 1x Laemmli sample buffer)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the cIAP1 degrader and a proteasome inhibitor (e.g., MG132) for a few hours prior to lysis to allow accumulation of ubiquitinated proteins. Prepare cell lysates as described in the Western Blotting protocol, using the IP lysis buffer.
-
Pre-clearing Lysates: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-POI antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
Elution: After the final wash, aspirate the supernatant completely. Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on the POI.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures cell viability to assess the cytotoxic effects of the cIAP1 degrader.[10]
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of the cIAP1 degrader for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
This guide is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific cell lines and target proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. explorationpub.com [explorationpub.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
cIAP1: A Pivotal Target for Novel Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a member of the Inhibitor of Apoptosis (IAP) family, has emerged as a critical regulator of programmed cell death and immune signaling pathways. Its frequent dysregulation in various malignancies has positioned it as a compelling target for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of cIAP1's multifaceted role in cancer biology, its intricate involvement in signaling networks, and the therapeutic strategies being employed to modulate its activity. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of key pathways are presented to equip researchers and drug development professionals with the essential knowledge to advance the targeting of cIAP1 in oncology.
Introduction to cIAP1: A Dual Regulator of Cell Fate and Inflammation
cIAP1, also known as BIRC2, is a 618-amino acid protein characterized by the presence of three N-terminal Baculoviral IAP Repeat (BIR) domains, a central Ubiquitin-Associated (UBA) domain, a Caspase Recruitment Domain (CARD), and a C-terminal Really Interesting New Gene (RING) E3 ubiquitin ligase domain.[1] This modular architecture allows cIAP1 to function as a scaffold and an enzyme, orchestrating complex cellular responses.
Initially identified for their ability to inhibit apoptosis, it is now understood that cIAP1 and its close homolog cIAP2 are not direct inhibitors of caspases.[2] Instead, their primary anti-apoptotic function is mediated through their E3 ubiquitin ligase activity, which regulates key signaling nodes in both the extrinsic apoptosis pathway and the NF-κB survival pathway.[3][4] cIAP1's ability to control these opposing pathways places it at a critical juncture in determining a cell's response to various stimuli, including those from the tumor microenvironment.
The Role of cIAP1 in Cancer
The overexpression of cIAP1 has been documented in a wide range of human cancers and is often associated with tumor progression, therapeutic resistance, and poor prognosis.[5] Its oncogenic functions are primarily attributed to its ability to:
-
Suppress Apoptosis: By ubiquitinating and targeting key components of the apoptotic machinery for degradation, cIAP1 raises the threshold for cell death.[6]
-
Promote Pro-Survival Signaling: cIAP1 is a critical mediator of the canonical and non-canonical NF-κB pathways, which drive the expression of genes involved in cell survival, proliferation, and inflammation.[7]
-
Facilitate Chemoresistance: The anti-apoptotic and pro-survival functions of cIAP1 contribute to the resistance of cancer cells to conventional chemotherapeutic agents and radiation therapy.[3][8][9]
cIAP1 Signaling Pathways: A Balancing Act
cIAP1's influence on cell fate is intricately linked to its role in two major signaling pathways: the TNF-α signaling pathway and the non-canonical NF-κB pathway.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that can induce either cell survival or apoptosis, depending on the cellular context. cIAP1 plays a pivotal role in tipping this balance towards survival. Upon TNF-α binding to its receptor, TNFR1, a signaling complex (Complex I) is formed, which includes TRADD, TRAF2, and RIPK1. cIAP1 is recruited to this complex via its interaction with TRAF2.[10][11]
Within Complex I, cIAP1's E3 ligase activity is crucial for the K63-linked polyubiquitination of RIPK1.[7][10] This ubiquitination serves as a scaffold to recruit downstream signaling molecules, including the IKK complex, leading to the activation of the canonical NF-κB pathway and the transcription of pro-survival genes.[10] In the absence of cIAP1-mediated ubiquitination, RIPK1 can dissociate from Complex I and form a cytosolic death-inducing complex (Complex II) with FADD and caspase-8, leading to apoptosis.[10][12]
Non-Canonical NF-κB Pathway
The non-canonical NF-κB pathway is crucial for the development and function of the immune system and is often dysregulated in cancer. In resting cells, this pathway is kept inactive by the continuous degradation of NF-κB-inducing kinase (NIK). cIAP1, in a complex with TRAF2 and TRAF3, acts as the E3 ligase that ubiquitinates NIK, targeting it for proteasomal degradation.[13][14][15]
Upon stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40), the TRAF2/TRAF3/cIAP1 complex is recruited to the receptor. This leads to the ubiquitination and degradation of TRAF3, which in turn stabilizes NIK.[13][14] Accumulated NIK then phosphorylates and activates IKKα, which subsequently phosphorylates p100, leading to its processing into the active p52 subunit. The p52/RelB heterodimer then translocates to the nucleus to activate the transcription of target genes.[6][9][15]
cIAP1 as a Therapeutic Target: The Rise of SMAC Mimetics
The central role of cIAP1 in promoting cancer cell survival has made it an attractive target for therapeutic intervention. The primary strategy for targeting cIAP1 involves the use of small molecule IAP inhibitors, also known as SMAC mimetics. These compounds are designed to mimic the N-terminal tetrapeptide of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC)/DIABLO.[11]
SMAC mimetics bind to the BIR domains of cIAP1, inducing a conformational change that activates its E3 ligase activity.[3] This leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[10][11] The degradation of cIAP1 has two major consequences for cancer cells:
-
Sensitization to Apoptosis: The loss of cIAP1 prevents the ubiquitination of RIPK1 in the TNF-α signaling pathway, thereby promoting the formation of the death-inducing Complex II and sensitizing cells to apoptosis.[11]
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of the cIAP1/TRAF2/TRAF3 complex leads to the stabilization of NIK and the activation of the non-canonical NF-κB pathway, which can, in some contexts, lead to the production of TNF-α, creating a positive feedback loop that enhances apoptosis.[2][16]
Quantitative Data on SMAC Mimetics
Several SMAC mimetics have been developed and evaluated in preclinical and clinical studies. Their efficacy is often quantified by their binding affinity (Ki) to IAP proteins and their half-maximal inhibitory concentration (IC50) in cell-based assays.
Table 1: Binding Affinities (Ki, nM) of SMAC Mimetics for IAP Proteins
| Compound | cIAP1 | cIAP2 | XIAP | Reference(s) |
| LCL161 | 1.9 | 5.1 | 66.4 | [17] |
| Birinapant | <1 | <1 | 45 | [18] |
| Debio 1143 (AT-406) | 1.9 | 5.1 | 66.4 | [17] |
| GDC-0152 | <60 | <60 | <60 | [17] |
| Compound 1 | 2.5 | 4.5 | 156 | [19] |
| Compound 2 | 4.7 | 10.3 | 323 | [19] |
| Compound 5 | 3.2 | 9.5 | 2900 | [19] |
Table 2: In Vitro Activity (IC50, nM) of SMAC Mimetics in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| LCL161 | Hep3B (HCC) | 10230 | [17] |
| LCL161 | PLC5 (HCC) | 19190 | [17] |
| Birinapant | MDA-MB-231 (Breast) | ~1-10 | [20] |
| Debio 1143 (AT-406) | MDA-MB-231 (Breast) | Not specified | [17] |
| Compound 5 | MDA-MB-231 (Breast) | 46 | [19] |
| Compound 6 | MDA-MB-231 (Breast) | 17 | [19] |
Table 3: Overview of Clinical Trials for Key SMAC Mimetics
| Compound | Phase | Indication(s) | Key Findings/Status | Reference(s) |
| LCL161 | Phase II | Myelofibrosis | 30% objective response rate; median overall survival of 34 months. Most common adverse events were nausea/vomiting and fatigue. | [7][19] |
| Phase I | Solid Tumors | Well-tolerated up to 1800 mg. Some patients experienced cytokine release syndrome. | [21] | |
| Birinapant | Phase II | Ovarian Cancer | Minimal single-agent activity. Consistent target suppression observed. | [22] |
| Phase I/II | Various Cancers | Several trials terminated due to lack of efficacy or funding. | [10] | |
| Debio 1143 (Xevinapant) | Phase II | Head and Neck Squamous Cell Carcinoma (HNSCC) | In combination with chemoradiotherapy, significantly improved locoregional control and progression-free survival. | [15][23] |
| Phase III | HNSCC | Trilynx and X-Ray Vision trials discontinued (B1498344) for futility. | [4] | |
| Phase I | HNSCC | Recommended Phase 2 dose of 200 mg/day established in combination with cisplatin (B142131) chemoradiotherapy. | [24] |
Experimental Protocols
In Vitro cIAP1 Auto-Ubiquitination Assay
This assay measures the E3 ubiquitin ligase activity of cIAP1 by detecting its auto-ubiquitination.
Materials:
-
Recombinant human cIAP1 protein
-
Recombinant human E1 ubiquitin-activating enzyme (e.g., UBE1)
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)
-
Human ubiquitin
-
ATP solution (10 mM)
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)
-
SDS-PAGE loading buffer
-
Deionized water
-
Test compounds (e.g., SMAC mimetics) dissolved in DMSO
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, add the components in the following order:
-
Deionized water to a final volume of 50 µL
-
5 µL of 10x ubiquitination buffer
-
5 µL of 10 mM ATP
-
Diluted E1 enzyme (e.g., 100 ng)
-
Diluted E2 enzyme (e.g., 200 ng)
-
Diluted ubiquitin (e.g., 1-5 µg)
-
Recombinant cIAP1 (e.g., 0.5-1 µg)
-
Test compound or DMSO (vehicle control)
-
-
Mix the components gently by pipetting.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-cIAP1 antibody to detect the ubiquitinated forms of cIAP1, which will appear as a high-molecular-weight smear or ladder.
Cell Viability Assay (Resazurin-based)
This assay measures the metabolic activity of viable cells to assess the cytotoxic effects of cIAP1 inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled tissue culture plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in DPBS, filter-sterilized)
-
Test compounds (e.g., SMAC mimetics) dissolved in DMSO
-
Plate reader capable of fluorescence measurement (Ex/Em: ~560/590 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO) to the appropriate wells. Include wells with medium only for background measurement.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10-20 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background fluorescence. Plot the results to determine the IC50 value of the compound.
Fluorescence Polarization (FP) Assay for Protein-Protein Interaction
This assay measures the binding affinity between a cIAP1 domain (e.g., BIR3) and a fluorescently labeled peptide (e.g., a SMAC-derived peptide).
Materials:
-
Purified recombinant cIAP1 BIR3 domain
-
Fluorescently labeled peptide probe (e.g., FITC-AVPI)
-
FP buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Black, low-volume 384-well plates
-
Test compounds (unlabeled SMAC mimetics)
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Probe Binding Assay:
-
Prepare a serial dilution of the cIAP1 BIR3 protein in FP buffer.
-
Add a fixed, low concentration of the fluorescent peptide probe to each well.
-
Add the diluted protein to the wells.
-
Incubate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization. The polarization will increase as more probe binds to the protein.
-
-
Competitive Binding Assay:
-
Determine a concentration of cIAP1 BIR3 that gives a significant shift in polarization from the probe binding assay.
-
Prepare serial dilutions of the unlabeled test compound.
-
In the wells of a 384-well plate, add the fixed concentration of cIAP1 BIR3 protein and the fluorescent peptide probe.
-
Add the serially diluted test compound.
-
Incubate at room temperature for 30 minutes.
-
Measure the fluorescence polarization. The polarization will decrease as the test compound displaces the fluorescent probe from the protein.
-
Calculate the Ki value from the IC50 of the competition curve.
-
cIAP1 Substrates in Cancer
The E3 ligase activity of cIAP1 targets a variety of substrates for ubiquitination, influencing their stability and function. Key substrates with relevance to cancer include:
-
RIPK1: As discussed, cIAP1-mediated ubiquitination of RIPK1 is a critical checkpoint in TNF-α signaling, promoting survival over apoptosis.[2][25]
-
NIK (NF-κB-inducing kinase): cIAP1 is the primary E3 ligase responsible for the degradation of NIK, thereby suppressing the non-canonical NF-κB pathway.[14]
-
TRAF2: cIAP1 can ubiquitinate and regulate the stability of its binding partner, TRAF2.[16]
-
Caspase-3 and -7: Although not direct inhibitors, cIAP1 can bind to and ubiquitinate processed forms of caspase-3 and -7, potentially targeting them for degradation.[6][26][27]
-
SMAC/DIABLO: cIAP1 can ubiquitinate the endogenous IAP antagonist SMAC, leading to its degradation.[6]
-
XIAP and cIAP2: cIAP1 can mediate the ubiquitination and degradation of other IAP family members, creating a complex regulatory network.[14]
-
MAD1: cIAP1 can destabilize MAD1, an antagonist of the oncoprotein c-MYC, thereby indirectly promoting c-MYC activity.[5]
Conclusion and Future Directions
cIAP1 stands as a validated and compelling target for cancer therapy. Its central role in regulating apoptosis and pro-survival signaling pathways provides a strong rationale for the development of cIAP1 inhibitors. SMAC mimetics have demonstrated promising preclinical activity and have entered clinical evaluation, although their single-agent efficacy has been modest in some settings.
Future research and development efforts are likely to focus on:
-
Combination Therapies: Combining SMAC mimetics with conventional chemotherapy, radiotherapy, or other targeted agents to overcome resistance and enhance therapeutic efficacy.[10][20][28]
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to cIAP1-targeted therapies.
-
Novel Inhibitory Mechanisms: Exploring alternative strategies to modulate cIAP1 activity beyond BIR domain antagonism.
-
Understanding Resistance Mechanisms: Elucidating the mechanisms by which cancer cells develop resistance to SMAC mimetics to inform the development of next-generation inhibitors and combination strategies.
The continued investigation of cIAP1 biology and the development of innovative therapeutic strategies hold the promise of delivering new and effective treatments for a range of cancers.
References
- 1. scilit.com [scilit.com]
- 2. cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cIAP1 - An apoptotic regulator with implications in drug resistant cancers | Antibody News: Novus Biologicals [novusbio.com]
- 4. mdpi.com [mdpi.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Smac mimetics can provoke lytic cell death that is neither apoptotic nor necroptotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Smac Mimetics to Therapeutically Target IAP Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substrates of IAP ubiquitin ligases identified with a designed orthogonal E3 ligase, the NEDDylator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 22. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic Birinapant in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Phase I Trial of Debio 1143, an Antagonist of Inhibitor of Apoptosis Proteins, Combined with Cisplatin Chemoradiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Debio 1143-201 Dose-finding and Efficacy Phase I/II Trial [clin.larvol.com]
- 26. debiopharm.com [debiopharm.com]
- 27. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to SNIPER Technology for cIAP1 Degradation
This guide provides a comprehensive overview of the core principles of Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) technology, with a specific focus on its mechanism for inducing the degradation of cellular inhibitor of apoptosis protein 1 (cIAP1). This document is intended for researchers, scientists, and drug development professionals.
Core Principles of SNIPER Technology
SNIPERs are heterobifunctional molecules designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][][3] They achieve this by hijacking inhibitor of apoptosis (IAP) proteins, which function as E3 ubiquitin ligases.[1][][3] The general structure of a SNIPER molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that binds to an IAP protein (such as cIAP1, cIAP2, or XIAP), and a linker that connects these two ligands.[1] Unlike some other targeted protein degradation technologies, SNIPERs often induce the simultaneous degradation of the target protein and the recruited IAP E3 ligase, such as cIAP1.[1] This dual-action can be particularly advantageous in cancer therapy, as IAPs are frequently overexpressed in cancer cells and contribute to therapeutic resistance.[4]
The Mechanism of SNIPER-Induced cIAP1 Degradation
A key feature of many SNIPERs is their ability to induce the autoubiquitination and subsequent proteasomal degradation of cIAP1.[5][6] This process is primarily triggered by the binding of the IAP antagonist portion of the SNIPER molecule to the BIR domains of cIAP1.[7][8] This interaction is often sufficient to induce a conformational change in cIAP1 that stimulates its E3 ligase activity, leading to autoubiquitination and degradation.[7][8]
Notably, the degradation of cIAP1 does not typically require the formation of a ternary complex with the target protein.[7][8] This has been demonstrated through experiments using modified SNIPER molecules. For instance, a SNIPER with a non-binding ligand for the target protein can still effectively induce the degradation of cIAP1, but not the target protein or XIAP.[7][8] Conversely, a SNIPER with a modified IAP ligand that cannot bind to cIAP1 fails to degrade cIAP1, XIAP, or the target protein.[7][8] This highlights a distinct mechanism for cIAP1 degradation compared to the degradation of the target protein and XIAP, which do require the formation of a ternary complex (Target Protein-SNIPER-IAP).[7][8]
Quantitative Data on SNIPER-Mediated Degradation
The potency of SNIPERs is often quantified by their half-maximal degradation concentration (DC50) for the target protein and their half-maximal inhibitory concentration (IC50) for IAP binding or degradation. Below are tables summarizing quantitative data for representative SNIPER molecules.
| SNIPER Molecule | Target Protein | IAP Ligand | DC50 (Target Protein) | Reference |
| SNIPER(ABL)-013 | BCR-ABL | Bestatin | 20 µM | |
| SNIPER(ABL)-015 | BCR-ABL | MV-1 | 5 µM | [1] |
| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | 5 µM | [1] |
| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | 0.3 µM | [1] |
| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | 10 nM | |
| SNIPER(ABL)-044 | BCR-ABL | Bestatin | 10 µM | [1] |
| SNIPER(ABL)-047 | BCR-ABL | MV-1 | 2 µM | |
| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | 10 µM | [1] |
| SNIPER(ER)-51 | Estrogen Receptor (ER) | cIAP1 ligand | <3 nM (4h), 7.7 nM (48h) | |
| SNIPER-12 | BTK | IAP ligand | 182 ± 57 nM | [6] |
| SNIPER Molecule | IC50 (cIAP1) | IC50 (cIAP2) | IC50 (XIAP) | Reference |
| SNIPER(BRD)-1 | 6.8 nM | 17 nM | 49 nM | [9][10][11] |
| SNIPER(ABL)-039 | 10 nM | 12 nM | 50 nM |
Experimental Protocols
The following are detailed methodologies for key experiments to study SNIPER-mediated cIAP1 degradation.
Western Blotting for cIAP1 Degradation
This protocol details the detection and quantification of cIAP1 protein levels following treatment with a SNIPER molecule.
Materials:
-
Cell culture medium and supplements
-
SNIPER compound and vehicle control (e.g., DMSO)
-
6-well or 10 cm cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (8-12%)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cIAP1 (e.g., from Cell Signaling Technology #4952)[12]
-
Primary antibody for loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
Densitometry software
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight. Treat cells with the desired concentrations of the SNIPER compound or vehicle control for the specified time (e.g., 6, 12, 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1][10]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[1][10]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[1]
-
-
Detection and Quantification: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.[1]
Immunoprecipitation (IP) for Ubiquitination Assay
This protocol is used to confirm that the SNIPER-induced degradation of cIAP1 is mediated by ubiquitination.
Materials:
-
IP lysis buffer
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-cIAP1 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Lysis: Prepare cell lysates from SNIPER-treated and control cells using IP lysis buffer.[1]
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.[1]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-cIAP1 antibody overnight at 4°C. Add fresh protein A/G beads and incubate for an additional 2-4 hours.[1]
-
Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer.[1]
-
Elution: Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.[1]
-
Western Blotting: Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated cIAP1.[1]
Cell Viability Assay
This protocol measures the cytotoxic effects of SNIPER compounds.
Materials:
-
96-well plates
-
Cell culture medium
-
SNIPER compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the SNIPER compound.[13][14][15]
-
MTT Addition: After the desired incubation period, add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml and incubate for 1-4 hours at 37°C.[13][14][15]
-
Solubilization: Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13][14][15]
-
Absorbance Reading: Mix to ensure complete solubilization and record the absorbance at 570 nm.[13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs | Semantic Scholar [semanticscholar.org]
- 4. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experiment-4 : Densitometric analysis of proteins on western blots (Theory) : Clinical Proteomics Remote Triggering Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
The Gatekeeper of Apoptosis: An In-depth Technical Guide to the Function of cIAP1
For Researchers, Scientists, and Drug Development Professionals
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a key member of the IAP family, stands as a critical regulator at the crossroads of cell survival and programmed cell death. Its multifaceted role, primarily driven by its E3 ubiquitin ligase activity, makes it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive exploration of cIAP1's function in apoptosis pathways, detailing its molecular mechanisms, interactions, and the experimental methodologies used to investigate its activity.
Core Function and Mechanism of Action
cIAP1, and its close homolog cIAP2, are pivotal in controlling cellular fate through their ability to ubiquitinate specific protein substrates. This post-translational modification can lead to either their degradation by the proteasome or the formation of signaling complexes that promote cell survival and inflammation. A primary mechanism by which cIAP1 exerts its anti-apoptotic effects is through the regulation of the NF-κB signaling pathway.[1][2]
Upon stimulation by signaling molecules such as Tumor Necrosis Factor-alpha (TNFα), cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex.[2][3] Here, its E3 ligase activity is crucial for the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[2][4] This ubiquitination serves as a scaffold to recruit downstream signaling molecules that activate the canonical NF-κB pathway, leading to the transcription of pro-survival genes.[5][6] In the absence of cIAP1-mediated ubiquitination, RIPK1 can engage in the formation of a death-inducing complex, leading to caspase-8 activation and apoptosis.[7][8]
Furthermore, cIAP1 can directly interact with and ubiquitinate effector caspases, such as caspase-3 and -7, targeting them for degradation and thereby suppressing the execution phase of apoptosis.[9] The inhibitory function of cIAP1 is, in turn, regulated by the mitochondrial protein Smac/DIABLO, which is released into the cytoplasm during intrinsic apoptosis.[10] Smac/DIABLO binds to the BIR domains of cIAP1, promoting its auto-ubiquitination and subsequent degradation, thus liberating caspases to execute apoptosis.[1][6]
Quantitative Analysis of cIAP1 Inhibition and Apoptosis Induction
The development of small-molecule SMAC mimetics has provided powerful tools to probe the function of cIAP1 and to induce apoptosis in cancer cells. These compounds bind to the BIR domains of cIAP1, triggering its degradation and sensitizing cells to apoptotic stimuli. The following tables summarize key quantitative data related to the effects of SMAC mimetics on cIAP1 and the subsequent induction of apoptosis.
| Compound/Treatment | Target | Cell Line | IC50 (Degradation) | IC50 (Cell Viability) | Reference |
| Birinapant (B612068) | cIAP1 | A375-GFPcIAP1 | 17 ± 11 nM | - | [11] |
| Birinapant | cIAP2 | A372-GFPcIAP2 | 108 ± 46 nM | - | [11] |
| Birinapant | - | MDA-MB-231 | - | ~10 nM | [11] |
| LCL161 | - | Ba/F3-FLT3-ITD | - | ~0.5 µM | [12] |
| LCL161 | - | MOLM13-luc+ | - | ~4 µM | [12] |
| LCL161 | - | Ba/F3-D835Y | - | ~50 nM | [12] |
| Compound | Target Domain | Binding Affinity (Ki) | Reference |
| SMAC mimetic 5 | cIAP1 BIR3 | 3.2 nM | [1] |
| SMAC mimetic 6 | cIAP1 BIR3 | 11.6 nM | [1] |
| SMAC mimetic 1 | cIAP1 BIR3 | 2.5 nM | [1] |
| SMAC mimetic 1 | cIAP2 BIR3 | 4.5 nM | [1] |
| SMAC mimetic 2 | cIAP1 BIR3 | 4.7 nM | [1] |
| SMAC mimetic 2 | cIAP2 BIR3 | 10.3 nM | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex signaling networks involving cIAP1 and the experimental procedures used to study them, the following diagrams have been generated using the DOT language.
Caption: cIAP1 in TNFα-induced NF-κB activation and apoptosis.
Caption: Mechanism of action of SMAC mimetics on cIAP1.
Key Experimental Protocols
Investigating the intricate functions of cIAP1 requires a range of specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the study of cIAP1.
Immunoprecipitation of cIAP1
This protocol is used to isolate cIAP1 and its interacting proteins from a complex mixture.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-cIAP1 antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-cIAP1 antibody.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
In Vitro Ubiquitination Assay
This assay is used to determine the E3 ubiquitin ligase activity of cIAP1 towards a specific substrate.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant ubiquitin
-
Recombinant cIAP1 (E3 ligase)
-
Substrate protein (e.g., RIPK1)
-
Ubiquitination reaction buffer
-
ATP
Procedure:
-
Reaction Setup: Combine E1, E2, ubiquitin, cIAP1, and the substrate protein in the ubiquitination reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the substrate protein to detect its ubiquitination (visible as a ladder of higher molecular weight bands).
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases, caspase-3 and -7, as a measure of apoptosis.
Materials:
-
Cells treated with an apoptosis-inducing agent (and untreated controls)
-
Caspase-3/7 assay kit (containing a fluorogenic or colorimetric substrate)
-
Lysis buffer (if not included in the kit)
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the treated and control cells to release intracellular contents.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysates in a microplate.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity in the treated samples compared to the untreated controls.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the levels and cleavage of key apoptotic proteins.[13]
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-cleaved caspase-8, anti-cleaved PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate proteins in the cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities to determine changes in protein levels.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB, a downstream target of cIAP1 signaling.[14][15]
Materials:
-
Cells transfected with an NF-κB luciferase reporter construct
-
TNFα or other NF-κB activators
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Treatment: Treat the reporter cells with the desired stimuli (e.g., TNFα) in the presence or absence of a cIAP1 inhibitor.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Reaction: Add the luciferase assay reagent to the cell lysates.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and determine the effect of cIAP1 modulation on NF-κB transcriptional activity.
Conclusion
cIAP1 is a central and complex regulator of apoptosis, primarily through its E3 ubiquitin ligase activity that governs the NF-κB survival pathway and the stability of key apoptotic players. Its intricate involvement in cell fate decisions has solidified its position as a prime target for the development of novel anti-cancer therapeutics. A thorough understanding of its function, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of targeting cIAP1 in apoptosis pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The SMAC mimetic LCL-161 selectively targets JAK2V617F mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]
- 8. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Inhibitor of Apoptosis 1 (cIAP-1) Degradation by Caspase 8 During TNF-related Apoptosis-inducing Ligand (TRAIL)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Initial Characterization of cIAP1 Ligand-Linker Conjugates: A Technical Guide
This technical guide provides an in-depth overview of the initial characterization of cIAP1 Ligand-Linker Conjugates, a class of molecules designed for targeted protein degradation. These conjugates, often referred to as Proteolysis Targeting Chimeras (PROTACs) or Specific and Non-genetic IAP-Dependent Protein Erasers (SNIPERs), function by recruiting the E3 ubiquitin ligase cIAP1 to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This guide is intended for researchers, scientists, and drug development professionals involved in the discovery and evaluation of novel therapeutics based on this modality.
Mechanism of Action
cIAP1 Ligand-Linker Conjugates are heterobifunctional molecules composed of a ligand that binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), a linker, and a "warhead" that binds to a protein of interest (POI).[2][3] The primary biological activity of these conjugates is to induce the formation of a ternary complex between cIAP1, the conjugate, and the POI.[2] This proximity, induced by the conjugate, allows the E3 ligase activity of cIAP1 to catalyze the polyubiquitination of the POI.[2][4] The ubiquitin chains act as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[4]
Initial Characterization Workflow
The initial characterization of a novel cIAP1 Ligand-Linker Conjugate involves a series of biochemical and cell-based assays to confirm its mechanism of action and evaluate its potency and efficacy. The general workflow is designed to assess the conjugate's ability to bind its targets, form a ternary complex, induce ubiquitination and degradation of the POI, and ultimately exert a biological effect, such as reducing cell viability in cancer cell lines.
References
Methodological & Application
Probing Protein Degradation: An Application Guide for cIAP1 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical regulator of cell signaling, particularly in the realms of apoptosis and inflammation. Its function as an E3 ubiquitin ligase makes it a compelling target for therapeutic intervention, especially in oncology.[1][2] Small-molecule antagonists, such as SMAC mimetics, can induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1, leading to programmed cell death in cancer cells.[1][3] This document provides detailed protocols for assessing the degradation of cIAP1, offering a valuable tool for researchers developing novel therapeutics targeting this pathway.
cIAP1, along with its close homolog cIAP2, functions to inhibit apoptosis by ubiquitinating and targeting proteins for degradation.[1][4] SMAC mimetics, which mimic the endogenous pro-apoptotic protein SMAC/Diablo, bind to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2.[1][3] This binding event triggers the E3 ligase activity of cIAP1, leading to its own ubiquitination and degradation by the proteasome.[1][3] The degradation of cIAP1 results in the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway and sensitizes cancer cells to apoptosis.[3]
Key Signaling Pathway & Experimental Workflow
The diagrams below illustrate the signaling cascade initiated by a SMAC mimetic leading to cIAP1 degradation and the general experimental procedure to quantify this degradation.
Caption: SMAC mimetic-induced cIAP1 degradation and downstream signaling.
Caption: Experimental workflow for assessing cIAP1 degradation.
Data Presentation
The following tables summarize representative quantitative data from cIAP1 degradation and cell viability experiments.
Table 1: Quantitative Analysis of cIAP1 Degradation and Cell Viability Following Treatment with a SMAC Mimetic (e.g., BI-891065) [3]
| Cell Line | Compound Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 0 | 24 | 100 | 100 |
| 10 | 24 | 50 | 85 | |
| 50 | 24 | 15 | 60 | |
| 100 | 24 | <5 | 40 | |
| SK-OV-3 | 0 | 24 | 100 | 100 |
| 10 | 24 | 65 | 90 | |
| 50 | 24 | 25 | 70 | |
| 100 | 24 | 10 | 55 | |
| HT-29 | 0 | 24 | 100 | 100 |
| 10 | 24 | 70 | 95 | |
| 50 | 24 | 30 | 75 | |
| 100 | 24 | 15 | 60 |
Note: The data presented in this table are representative and may vary depending on experimental conditions.
Table 2: Comparison of Methods for Quantifying cIAP1 Degradation [5]
| Method | Control (cIAP1 level) | Treated (cIAP1 level) | % Degradation |
| Targeted Proteomics (SRM) | 150 fmol/µg lysate | 15 fmol/µg lysate | 90% |
| Western Blot (Densitometry) | 1.0 (relative intensity) | 0.2 (relative intensity) | 80% |
| ELISA | 50 ng/mL | 8 ng/mL | 84% |
Note: These are representative data and actual results may vary depending on the experimental conditions and cell line used.
Experimental Protocols
Cell Culture and Compound Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with a cIAP1 degrader.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SK-OV-3, HT-29)[3]
-
Complete growth medium specific to the cell line
-
cIAP1 degrader (e.g., SMAC mimetic) stock solution in DMSO
-
6-well or 10 cm tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of treatment.[3]
-
Incubate cells overnight at 37°C in a humidified incubator with 5% CO₂.[3]
-
Prepare serial dilutions of the cIAP1 degrader in complete growth medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.[3]
-
Remove the medium from the cells and replace it with the medium containing the cIAP1 degrader or vehicle control.[3]
-
Incubate the cells for the desired treatment time (e.g., 2, 4, 6, 12, 24 hours).[3]
Western Blotting for cIAP1 Degradation
This protocol details the detection of cIAP1 protein levels by Western blotting.
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)[3]
-
BCA protein assay kit[3]
-
Laemmli sample buffer (4x)[3]
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-cIAP1[3]
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)[3]
-
HRP-conjugated secondary antibody[3]
-
Enhanced chemiluminescence (ECL) substrate[3]
Procedure:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[3]
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.[3]
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing every 10 minutes.[3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[3]
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.[3]
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.[3]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[3]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10-15 minutes each with TBST.[3]
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3]
-
If necessary, strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH).[3]
-
Quantify the band intensities using densitometry software.[3]
Immunoprecipitation for Ubiquitinated cIAP1
This protocol is for the enrichment of ubiquitinated cIAP1 to confirm its ubiquitination status upon treatment.
Materials:
-
Cell lysis buffer for immunoprecipitation (e.g., a non-denaturing lysis buffer)
-
Anti-cIAP1 antibody[3]
-
Protein A/G beads[3]
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
1x Laemmli sample buffer
-
Anti-ubiquitin antibody
Procedure:
-
Prepare cell lysates as described in the Western blotting protocol, using a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.[3]
-
Incubate the pre-cleared lysate with the anti-cIAP1 antibody overnight at 4°C with gentle rotation.[3]
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.[3]
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.[3]
-
After the final wash, aspirate the supernatant completely.[3]
-
Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.[3]
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on cIAP1.[3]
Cell Viability Assay (MTT Assay)
This protocol measures cell viability as an indicator of the cytotoxic effects of the cIAP1 degrader.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[3]
-
Treat the cells with a range of cIAP1 degrader concentrations for the desired duration (e.g., 24, 48, 72 hours).[3]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.[3]
References
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugates 2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
cIAP1 (cellular inhibitor of apoptosis protein 1) is a key regulator of cell death and survival pathways, making it an attractive therapeutic target, particularly in oncology. cIAP1 Ligand-Linker Conjugates are a class of molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs) or Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), designed to specifically target cIAP1 for degradation.[1][2][3] These bifunctional molecules consist of a ligand that binds to cIAP1 and another ligand for a target protein, joined by a chemical linker.[1][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[1] Notably, many cIAP1-targeting conjugates can also induce the degradation of cIAP1 itself.[2][3][5]
These application notes provide a comprehensive guide for the use of cIAP1 Ligand-Linker Conjugates 2 in cell culture, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound function by hijacking the cell's ubiquitin-proteasome system. The conjugate simultaneously binds to cIAP1 (an E3 ubiquitin ligase) and a specific protein of interest, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. This targeted protein degradation can be a powerful tool to study protein function and has therapeutic potential.
Below is a diagram illustrating the general mechanism of action for a cIAP1-targeting PROTAC/SNIPER.
Figure 1: Mechanism of cIAP1 Ligand-Linker Conjugate 2-mediated protein degradation.
Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Below are examples of how to present data for cIAP1 degradation and cell viability assays.
Table 1: Quantitative Analysis of cIAP1 Degradation
| Cell Line | Conjugate 2 Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) |
| MDA-MB-231 | 0 (Vehicle) | 24 | 100 |
| 10 | 24 | 55 | |
| 50 | 24 | 20 | |
| 100 | 24 | <10 | |
| SK-OV-3 | 0 (Vehicle) | 24 | 100 |
| 10 | 24 | 70 | |
| 50 | 24 | 35 | |
| 100 | 24 | 15 | |
| HT-29 | 0 (Vehicle) | 24 | 100 |
| 10 | 24 | 65 | |
| 50 | 24 | 25 | |
| 100 | 24 | 10 | |
| Note: The data presented in this table are representative and may vary depending on experimental conditions. |
Table 2: Cell Viability Assessment
| Cell Line | Conjugate 2 Conc. (nM) | Treatment Time (h) | Cell Viability (% of Control) |
| MDA-MB-231 | 0 (Vehicle) | 48 | 100 |
| 10 | 48 | 80 | |
| 50 | 48 | 50 | |
| 100 | 48 | 30 | |
| SK-OV-3 | 0 (Vehicle) | 48 | 100 |
| 10 | 48 | 90 | |
| 50 | 48 | 65 | |
| 100 | 48 | 45 | |
| HT-29 | 0 (Vehicle) | 48 | 100 |
| 10 | 48 | 85 | |
| 50 | 48 | 55 | |
| 100 | 48 | 35 | |
| Note: The data presented in this table are representative and may vary depending on experimental conditions. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of cIAP1 Ligand-Linker Conjugate 2 in cell culture.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with cIAP1 Ligand-Linker Conjugate 2.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SK-OV-3, HT-29)
-
Complete growth medium (specific to the cell line)
-
cIAP1 Ligand-Linker Conjugate 2 (stock solution in DMSO)
-
6-well or 10 cm tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of cIAP1 Ligand-Linker Conjugate 2 in complete growth medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest conjugate concentration.
-
Remove the medium from the cells and replace it with the medium containing the conjugate or vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 6, 12, 24 hours).
Figure 2: Workflow for cell culture and treatment with cIAP1 Ligand-Linker Conjugate 2.
Protocol 2: Western Blotting for cIAP1 Degradation
This protocol details the detection of cIAP1 protein levels by Western blotting to assess degradation.
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-cIAP1
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
If necessary, strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
Protocol 3: Immunoprecipitation of Ubiquitinated cIAP1
This protocol is for the enrichment of ubiquitinated cIAP1 to confirm its ubiquitination status upon treatment with the conjugate.
Materials:
-
IP lysis buffer (e.g., RIPA with modified detergent concentrations)
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-cIAP1 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Prepare cell lysates as described in the Western blotting protocol, using the IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Incubate the pre-cleared lysate with the anti-cIAP1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
After the final wash, aspirate the supernatant completely.
-
Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on cIAP1.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol measures cell viability as an indicator of the cytotoxic effects of the cIAP1 Ligand-Linker Conjugate 2.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the conjugate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways
cIAP1 is a central node in several signaling pathways, primarily those related to inflammation and apoptosis. Its degradation can significantly impact these pathways.
Canonical and Non-Canonical NF-κB Signaling
cIAP1 is a crucial regulator of both canonical and non-canonical NF-κB signaling. In the absence of stimuli, cIAP1, in a complex with TRAF2 and TRAF3, mediates the ubiquitination and degradation of NIK (NF-κB-inducing kinase), thereby keeping the non-canonical pathway inactive.[7][8] Upon stimulation of certain TNF receptor superfamily members, this complex is recruited to the receptor, leading to cIAP1-mediated degradation of TRAF2/3, which in turn stabilizes NIK and activates the non-canonical pathway.[7][8] Furthermore, cIAP1-mediated ubiquitination of RIPK1 is a key step in the activation of the canonical NF-κB pathway in response to TNFα.[9][10]
The degradation of cIAP1 by a Ligand-Linker Conjugate would be expected to lead to the stabilization of NIK and activation of the non-canonical NF-κB pathway.
References
- 1. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 2. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation-promoters of cellular inhibitor of apoptosis protein 1 based on bestatin and actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ciap1 ligandlinker conjugates 5 — TargetMol Chemicals [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Quantifying cIAP1 Degradation by Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and inflammation. As a member of the Inhibitor of Apoptosis (IAP) family, cIAP1 possesses E3 ubiquitin ligase activity, which is crucial for its function in cell signaling pathways, including the NF-κB pathway.[1][2][3] The degradation of cIAP1 is a critical event in the induction of apoptosis, making it an attractive therapeutic target in oncology.[1][4] Small-molecule IAP antagonists, also known as SMAC mimetics, have been developed to induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1, thereby sensitizing cancer cells to apoptotic stimuli.[1][5][6][7]
This document provides detailed application notes and protocols for the quantification of cIAP1 degradation using Western blot analysis, a fundamental technique for monitoring changes in protein levels.
Signaling Pathways Involving cIAP1 Degradation
The degradation of cIAP1 is a tightly regulated process, most notably influenced by SMAC mimetics. These compounds mimic the endogenous IAP antagonist SMAC/DIABLO, leading to the rapid auto-ubiquitination and proteasomal degradation of cIAP1.[1][5] This event has significant downstream consequences, including the stabilization of NIK (NF-κB-inducing kinase) and subsequent activation of the non-canonical NF-κB pathway.[2][3] Furthermore, cIAP1 degradation is implicated in TNFα- and TRAIL-induced apoptosis, where it facilitates the formation of a pro-apoptotic complex containing RIPK1 and caspase-8.[4][5]
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cellular Inhibitor of Apoptosis 1 (cIAP-1) Degradation by Caspase 8 During TNF-related Apoptosis-inducing Ligand (TRAIL)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: Roles of XIAP and cIAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of cIAP1 Degraders in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a member of the Inhibitor of Apoptosis (IAP) protein family. These proteins are crucial regulators of programmed cell death (apoptosis) and cell survival pathways. cIAP1 possesses E3 ubiquitin ligase activity, which is central to its function in modulating cellular signaling, particularly the NF-κB pathway. In many cancers, cIAP1 is overexpressed, contributing to tumor progression, chemotherapy resistance, and evasion of apoptosis. This makes cIAP1 an attractive therapeutic target in oncology.
cIAP1 degraders, often referred to as SMAC mimetics, are a class of small molecules designed to induce the degradation of cIAP1. These compounds mimic the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO). By binding to the Baculoviral IAP Repeat (BIR) domains of cIAP1, these degraders trigger its auto-ubiquitination and subsequent degradation by the proteasome. This action removes the inhibitory brake on apoptosis, leading to cancer cell death. Furthermore, the degradation of cIAP1 activates the non-canonical NF-κB pathway, which can contribute to anti-tumor immune responses.
These application notes provide an overview of the use of cIAP1 degraders in oncology research, including their mechanism of action, protocols for key experiments, and representative data.
Mechanism of Action of cIAP1 Degraders
cIAP1 degraders function by inducing the auto-ubiquitination and proteasomal degradation of cIAP1. This leads to two primary anti-cancer effects: the promotion of apoptosis and the activation of the non-canonical NF-κB signaling pathway.
In normal signaling, cIAP1 ubiquitinates RIP1, which leads to the activation of the pro-survival canonical NF-κB pathway. When cIAP1 is degraded, RIP1 is no longer ubiquitinated and can form a complex with FADD and Caspase-8, leading to Caspase-8 activation and subsequent apoptosis.
Additionally, cIAP1 is responsible for the constitutive degradation of NIK, a key kinase in the non-canonical NF-κB pathway. The degradation of cIAP1 by SMAC mimetics leads to the stabilization and accumulation of NIK, resulting in the activation of the non-canonical NF-κB pathway.
Data Presentation
The efficacy of cIAP1 degraders can be quantified by measuring the reduction in cIAP1 protein levels and the subsequent decrease in cell viability. The following table summarizes representative data for the cIAP1 degrader BI-891065 in different cancer cell lines.
| Cell Line | BI-891065 Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 0 | 24 | 100 | 100 |
| 10 | 24 | 50 | 85 | |
| 50 | 24 | 15 | 60 | |
| 100 | 24 | <5 | 40 | |
| SK-OV-3 | 0 | 24 | 100 | 100 |
| 10 | 24 | 65 | 90 | |
| 50 | 24 | 25 | 70 | |
| 100 | 24 | 10 | 55 | |
| HT-29 | 0 | 24 | 100 | 100 |
| 10 | 24 | 70 | 95 | |
| 50 | 24 | 30 | 75 | |
| 100 | 24 | 15 | 60 |
Data is representative and compiled from publicly available information for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of cIAP1 Degradation by Western Blotting
This protocol details the steps to measure the decrease in cIAP1 protein levels in cancer cells following treatment with a cIAP1 degrader.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
cIAP1 degrader (e.g., BI-891065)
-
DMSO (vehicle control)
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-cIAP1 antibody
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the cIAP1 degrader or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature
-
Application Notes and Protocols for In Vivo Administration of cIAP1-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of pathogenic proteins. PROTACs that recruit the E3 ubiquitin ligase cIAP1 (Cellular Inhibitor of Apoptosis Protein 1), often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), are of particular interest due to the dual action of degrading a specific protein of interest and concurrently inducing the auto-ubiquitination and degradation of cIAP1, an important regulator of apoptosis and NF-κB signaling. This dual mechanism presents a promising strategy for cancer therapy.
These application notes provide a comprehensive guide to the in vivo administration and evaluation of cIAP1-targeting PROTACs, with a focus on xenograft models. The protocols and data presented are synthesized from published studies and are intended to serve as a detailed resource for researchers in the field.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of cIAP1 and a typical experimental workflow for the in vivo evaluation of a cIAP1-targeting PROTAC.
Measuring cIAP1 Ubiquitination in Response to Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a crucial E3 ubiquitin ligase that plays a pivotal role in regulating inflammatory signaling pathways and cell survival. Its activity is intricately linked to the ubiquitin-proteasome system. Therapeutic strategies, particularly those involving conjugate molecules like SMAC mimetics and Proteolysis Targeting Chimeras (PROTACs), have been developed to modulate cIAP1's function by inducing its auto-ubiquitination and subsequent degradation. This document provides detailed protocols and application notes for measuring cIAP1 ubiquitination in response to such conjugates, offering researchers the tools to investigate the efficacy and mechanism of action of these compounds.
The binding of SMAC mimetics to the BIR domains of cIAP1 induces a conformational change that promotes the dimerization of its RING domain, leading to enhanced E3 ligase activity and autoubiquitination.[1] This ultimately results in the proteasomal degradation of cIAP1.[2] This degradation disrupts downstream signaling, such as the TNFα-induced NF-κB pathway.[3][4]
Data Presentation
The following tables summarize representative quantitative data obtained from Western blot analysis of cIAP1 levels in cells treated with a SMAC mimetic or a cIAP1-targeting PROTAC. The data is presented as the relative band density of cIAP1 normalized to a loading control.
Table 1: Time-Dependent Degradation of cIAP1 in Response to a SMAC Mimetic
| Time (minutes) | cIAP1 Level (Relative Band Density) |
| 0 | 1.00 |
| 15 | 0.65 |
| 30 | 0.30 |
| 60 | 0.15 |
| 120 | 0.05 |
| 240 | <0.01 |
Table 2: Dose-Dependent Degradation of cIAP1 in Response to a cIAP1-based PROTAC (2-hour treatment)
| PROTAC Concentration (nM) | cIAP1 Level (Relative Band Density) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.40 |
| 50 | 0.10 |
| 100 | <0.05 |
| 500 | <0.01 |
Signaling Pathway
The following diagram illustrates the signaling pathway of TNFα-induced NF-κB activation and the role of cIAP1.
Caption: TNFα-induced NF-κB signaling pathway mediated by cIAP1.
Experimental Workflows
The following diagrams outline the workflows for key experiments used to measure cIAP1 ubiquitination.
Caption: Immunoprecipitation and Western Blot Workflow.
Caption: In Vitro Ubiquitination Assay Workflow.
Experimental Protocols
Protocol 1: Immunoprecipitation of cIAP1 and Western Blotting for Ubiquitin
This protocol describes the detection of ubiquitinated cIAP1 from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619)
-
Anti-cIAP1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary anti-ubiquitin antibody for Western blotting
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of the conjugate for the indicated times. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and DUB inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation:
-
Incubate 500-1000 µg of protein lysate with 1-2 µg of anti-cIAP1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads/resin and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Protocol 2: In Vitro cIAP1 Autoubiquitination Assay
This protocol assesses the direct effect of a conjugate on the E3 ligase activity of cIAP1.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human cIAP1
-
Human ubiquitin
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)
-
10 mM ATP solution
-
Conjugate of interest
-
2x Laemmli sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
10x Ubiquitination buffer: 2 µL
-
10 mM ATP: 2 µL
-
E1 enzyme (100 nM final): variable
-
E2 enzyme (500 nM final): variable
-
Ubiquitin (5 µg): variable
-
Recombinant cIAP1 (200 nM final): variable
-
Conjugate or vehicle: variable
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Quenching: Stop the reaction by adding 20 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Western Blotting:
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-cIAP1 or anti-ubiquitin antibody.
-
A high molecular weight smear or laddering pattern for cIAP1 indicates autoubiquitination.
-
Protocol 3: Mass Spectrometry-Based Analysis of cIAP1 Ubiquitination
This protocol provides a high-level overview for identifying specific ubiquitination sites on cIAP1.
Procedure:
-
Sample Preparation:
-
Perform immunoprecipitation of cIAP1 as described in Protocol 1 from cells treated with the conjugate and a proteasome inhibitor (e.g., MG132) to accumulate ubiquitinated proteins.
-
Elute the immunoprecipitated cIAP1.
-
-
In-gel or In-solution Digestion:
-
Separate the eluted proteins by SDS-PAGE, excise the cIAP1 band, and perform in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the eluted proteins.
-
-
Peptide Enrichment (Optional): Enrich for ubiquitinated peptides using antibodies that recognize the di-glycine remnant of ubiquitin on tryptic peptides (K-ε-GG).
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use database search algorithms (e.g., MaxQuant, Proteome Discoverer) to identify peptides and post-translational modifications, including the di-glycine remnant on lysine (B10760008) residues, indicating ubiquitination.
-
Quantify the relative abundance of ubiquitinated peptides between different treatment conditions.
-
References
Application Notes: Assessing Cell Viability Following cIAP1 Degrader Treatment
Introduction to cIAP1 and its Role in Cell Survival
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a key regulator of cell death and survival pathways.[1][2] As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 possesses an E3 ubiquitin ligase activity that is crucial for its function.[2][3] It plays a significant role in the tumor necrosis factor (TNF) receptor signaling pathway.[1][4] Under normal conditions, cIAP1 ubiquitinates Receptor-Interacting Protein 1 (RIP1), which promotes the activation of the NF-κB signaling pathway, a pathway known for its pro-survival effects.[1][3] By inhibiting the activation of caspases, which are key executioners of apoptosis, cIAP1 helps to maintain cell viability.[2] Dysregulation and overexpression of cIAP1 have been observed in various cancers, contributing to tumor progression and resistance to chemotherapy.[2]
Mechanism of cIAP1 Degraders
cIAP1 degraders are a class of therapeutic agents, often referred to as SMAC mimetics, designed to induce the degradation of cIAP1.[2] These small molecules mimic the endogenous IAP antagonist, SMAC/DIABLO.[2][5] Upon binding to the BIR (Baculoviral IAP Repeat) domain of cIAP1, these degraders induce a conformational change that triggers the E3 ligase auto-ubiquitination activity of cIAP1.[5][6] This leads to the proteasomal degradation of cIAP1 itself.[2][5] The removal of cIAP1 has two major consequences: it lifts the block on caspase-8 activation, thereby sensitizing cells to apoptosis, and it can lead to the activation of the non-canonical NF-κB pathway.[5] This targeted degradation of cIAP1 makes it an attractive strategy for cancer therapy.[2]
Importance of Cell Viability Assays
Evaluating the efficacy of cIAP1 degraders requires robust methods to quantify their impact on cell viability and induce apoptosis. Cell viability assays are fundamental tools for this purpose, allowing researchers to determine the cytotoxic and cytostatic effects of these compounds. These assays can measure various cellular parameters, including metabolic activity, membrane integrity, and the activation of apoptotic pathways. The data generated from these assays are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50) and for understanding the mechanism of action of the cIAP1 degrader.
Signaling Pathways and Experimental Workflow
Caption: cIAP1 signaling and the mechanism of cIAP1 degraders.
Caption: General experimental workflow for assessing cIAP1 degrader efficacy.
Experimental Protocols
MTS Assay for Metabolic Activity
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan (B1609692) product, which is proportional to the number of viable cells.[7][8]
Materials:
-
96-well tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL and allow them to attach overnight.[11]
-
Treat the cells with a range of concentrations of the cIAP1 degrader. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
Record the absorbance at 490 nm using a multi-well spectrophotometer.[7][10]
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with media only.[12]
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[13][14]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a desired density in 100 µL of culture medium.
-
Treat cells with the cIAP1 degrader and vehicle control as described for the MTS assay.
-
Incubate for the desired duration.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[15]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[16]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence using a luminometer.
-
Express the results as a percentage of the vehicle-treated control.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, typically late apoptotic and necrotic cells.
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with the cIAP1 degrader in 6-well plates.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Wash the cells once with cold PBS and then once with 1X Binding Buffer.[18]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][19]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the cells by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[20] The assay provides a substrate that is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[20]
Materials:
-
Opaque-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Seed and treat cells in an opaque-walled 96-well plate as previously described.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently tapping the plate or using an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.[16]
-
Measure the luminescence using a luminometer.
-
Normalize the results to the vehicle control to determine the fold-induction of caspase-3/7 activity.[16]
Western Blotting for cIAP1 Degradation
This technique is used to confirm the on-target effect of the degrader by visualizing the reduction in cIAP1 protein levels.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cIAP1, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Seed and treat cells in 6-well plates.
-
Lyse the cells in ice-cold RIPA buffer.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[11]
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[11]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11][16]
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.[11][16]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][16]
-
Visualize the protein bands using an ECL substrate and an imaging system.[11][16]
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.[11]
-
Quantify band intensities to determine the extent of cIAP1 degradation relative to the loading control.[11]
Data Presentation
The following table provides an example of how to summarize quantitative data from the described assays for easy comparison.
| Treatment Group | Concentration (nM) | Cell Viability (%) (MTS Assay) | Early Apoptosis (%) (Annexin V/PI) | Late Apoptosis (%) (Annexin V/PI) | Caspase-3/7 Activity (Fold Change) | cIAP1 Protein Level (Relative to Control) |
| Vehicle Control | 0 | 100 ± 5.2 | 4.1 ± 0.8 | 2.5 ± 0.5 | 1.0 ± 0.1 | 1.0 |
| cIAP1 Degrader | 1 | 95 ± 4.8 | 8.2 ± 1.1 | 3.1 ± 0.6 | 1.5 ± 0.2 | 0.8 |
| cIAP1 Degrader | 10 | 72 ± 6.1 | 25.6 ± 2.5 | 8.9 ± 1.3 | 4.2 ± 0.4 | 0.4 |
| cIAP1 Degrader | 100 | 45 ± 5.5 | 48.3 ± 3.9 | 15.7 ± 2.1 | 8.9 ± 0.7 | <0.1 |
| cIAP1 Degrader | 1000 | 15 ± 3.2 | 60.1 ± 4.7 | 22.4 ± 2.8 | 12.5 ± 1.1 | <0.1 |
| Staurosporine (Positive Control) | 1000 | 10 ± 2.5 | 55.2 ± 5.1 | 30.5 ± 3.3 | 15.0 ± 1.3 | 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
References
- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 15. OUH - Protocols [ous-research.no]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Assessing cIAP1-Mediated Protein Knockdown
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a crucial regulator of cell signaling pathways, primarily known for its role in inflammation and cell survival.[1] As a member of the IAP family, cIAP1 possesses an E3 ubiquitin ligase activity, conferred by its C-terminal RING domain, which is central to its function.[1][2][3] This activity allows cIAP1 to catalyze the attachment of ubiquitin chains to target proteins, leading to various cellular outcomes, including proteasomal degradation or modulation of signaling complexes.[2][4]
cIAP1, often in a complex with its homolog cIAP2 and TRAF2, regulates key signaling pathways such as the canonical and non-canonical NF-κB pathways.[1][5] In a resting state, the cIAP1/TRAF2 complex mediates the ubiquitination and degradation of NF-κB-inducing kinase (NIK), keeping the non-canonical NF-κB pathway inactive.[1][4] Upon stimulation, such as with Smac mimetics (IAP antagonists), cIAP1 undergoes auto-ubiquitination and is rapidly degraded by the proteasome.[3][4][6] This degradation liberates NIK, leading to the activation of the non-canonical NF-κB pathway.[4][7]
The ability to induce cIAP1 auto-ubiquitination and degradation has made it an attractive target for therapeutic intervention, particularly in oncology.[6][8] Small molecules like Smac mimetics and Proteolysis-Targeting Chimeras (PROTACs) have been developed to hijack cIAP1's E3 ligase activity to either induce its own degradation or to target other proteins of interest (POIs) for knockdown.[8][9][10][11][12]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess and quantify cIAP1-mediated protein knockdown, covering essential techniques from cell-based assays to in vitro biochemical analyses.
Key Signaling Pathways and Mechanisms
Understanding the signaling context of cIAP1 is critical for designing and interpreting knockdown experiments. The following diagrams illustrate the mechanism of action for cIAP1-targeting compounds and the primary downstream signaling pathway affected.
Caption: Mechanism of Smac mimetic-induced cIAP1 degradation and non-canonical NF-κB activation.
Caption: General mechanism of action for a cIAP1-recruiting PROTAC.
Data Presentation
Quantitative assessment is crucial for evaluating the efficacy of cIAP1-mediated protein knockdown. Data should be presented clearly to allow for comparison across different conditions, cell lines, and compounds.
Table 1: Representative Data for cIAP1 Degradation and Cell Viability Following Treatment with a Smac Mimetic (e.g., BI-891065).[7]
| Cell Line | Compound Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 0 (Vehicle) | 24 | 100 | 100 |
| 10 | 24 | 50 | 85 | |
| 50 | 24 | 15 | 60 | |
| 100 | 24 | <5 | 40 | |
| SK-OV-3 | 0 (Vehicle) | 24 | 100 | 100 |
| 10 | 24 | 65 | 90 | |
| 50 | 24 | 25 | 70 | |
| 100 | 24 | 10 | 55 | |
| HT-29 | 0 (Vehicle) | 24 | 100 | 100 |
| 10 | 24 | 70 | 95 | |
| 50 | 24 | 30 | 75 | |
| 100 | 24 | 15 | 60 | |
| Note: The data presented are representative and may vary depending on experimental conditions and the specific Smac mimetic used.[7] |
Table 2: Efficacy of cIAP1 Inhibitors on E3 Ligase Activity.
| Compound | Assay Type | Target | IC₅₀ (µM) | Reference |
| D19 | In vitro autoubiquitination | cIAP1 | 14.1 | [13] |
| D19-14 | In vitro autoubiquitination | cIAP1 | More potent than D19 | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing cIAP1-mediated protein knockdown.
Caption: General experimental workflow for assessing cIAP1-mediated protein knockdown.
Protocol 1: Western Blotting for cIAP1 Degradation
This protocol is used to quantify the levels of cIAP1 and other target proteins following treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231, SK-OV-3) in 6-well plates to achieve 70-80% confluency at the time of treatment.[7]
-
Prepare serial dilutions of the test compound (e.g., Smac mimetic, PROTAC) in complete growth medium. Include a vehicle control (e.g., DMSO).[7]
-
Treat cells for the desired time points (e.g., 4, 6, 12, 24 hours).[6][7]
2. Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[7]
-
Incubate on ice for 30 minutes, vortexing intermittently.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant (protein lysate) to a new tube.[7]
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA assay.[7]
-
Normalize all samples to the same protein concentration with lysis buffer.[7]
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[7]
4. SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against cIAP1 (or other targets like NIK, PARP) overnight at 4°C.[7]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10-15 minutes each with TBST.[7]
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[7]
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal loading.[7]
5. Quantification:
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.
Protocol 2: Immunoprecipitation (IP) for cIAP1 Ubiquitination
This protocol is used to enrich for ubiquitinated cIAP1 to confirm its modification status upon treatment.
1. Cell Lysis and Pre-clearing:
-
Lyse cells as described in Protocol 1, Step 2. For ubiquitination assays, it is often recommended to include a deubiquitinase inhibitor like N-Ethylmaleimide (NEM) in the lysis buffer.
-
To reduce non-specific binding, pre-clear the lysate by adding Protein A/G beads and incubating for 1-2 hours at 4°C.[7]
-
Pellet the beads and transfer the supernatant to a new tube.
2. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-cIAP1 antibody overnight at 4°C with gentle rotation.[7][14]
-
Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.[7][14]
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer (e.g., lysis buffer with lower detergent concentration).[7]
3. Elution and Analysis:
-
After the final wash, aspirate the supernatant completely.[7]
-
Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.[7]
-
Analyze the eluates by Western blotting (Protocol 1) using an anti-ubiquitin antibody (e.g., P4D1, FK2) to detect polyubiquitin (B1169507) chains on cIAP1.[7][15]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of cIAP1 on itself (autoubiquitination) or a substrate.[16][17]
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 75 mM Tris pH 8, 2 mM DTT, 5 mM MgCl₂):[17]
- Recombinant E1 activating enzyme (e.g., 50 nM)[17]
- Recombinant E2 conjugating enzyme (e.g., UbcH5a, 0.5 µM)[17]
- Ubiquitin (e.g., 0.2 mM)[17]
- ATP (e.g., 4 mM)[17]
- Recombinant purified cIAP1 (as the E3 ligase)[17][18]
- (Optional) Substrate protein (e.g., RIP1, caspases)[16][17]
- Test compound (e.g., D19) or vehicle control.[6]
-
For radioactive assays, ³⁵S-methionine-labeled in vitro transcribed/translated cIAP1 or substrate can be used.[6][17]
2. Incubation:
3. Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.[17]
-
Analyze the reaction products by SDS-PAGE followed by Western blotting with an anti-ubiquitin or anti-cIAP1 antibody.[15] If using radioactive substrates, perform autoradiography.[17]
-
Ubiquitination is observed as a high-molecular-weight smear or ladder of bands above the unmodified protein.[17]
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability after cIAP1 knockdown, which can sensitize cells to apoptosis.[19][20]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[7]
-
Treat the cells with a range of compound concentrations for the desired duration (e.g., 24, 48, 72 hours).[7]
2. MTT Incubation:
-
Add MTT solution (e.g., to a final concentration of 0.5 mg/ml) to each well.[20]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[7][20]
3. Formazan Solubilization and Measurement:
-
Carefully remove the medium.[7]
-
Add DMSO or an isopropanol/HCl solution to each well to dissolve the formazan crystals.[7][20]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][20]
4. Calculation:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 9. researchgate.net [researchgate.net]
- 10. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcrr.com [ijcrr.com]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Validation Using cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a crucial regulator of cell signaling, primarily known for its role in apoptosis and inflammation.[1][2] As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 possesses a C-terminal RING domain that confers E3 ubiquitin ligase activity.[3] This function allows cIAP1 to tag substrate proteins with ubiquitin, often marking them for degradation by the proteasome. This intrinsic E3 ligase activity has been harnessed for a novel and powerful drug discovery strategy: targeted protein degradation.
cIAP1 ligand-linker conjugates are key chemical tools used to create bifunctional molecules, such as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) or Proteolysis-Targeting Chimeras (PROTACs).[4][5] These molecules consist of three parts: a ligand that binds to cIAP1, a ligand that binds to a protein of interest (POI), and a chemical linker that connects them. By simultaneously binding to both cIAP1 and the POI, the conjugate induces the formation of a ternary complex. This proximity forces the ubiquitination of the POI by cIAP1, leading to its subsequent degradation by the 26S proteasome.
This degradation strategy offers a powerful method for target validation. By selectively eliminating a POI, researchers can directly observe the resulting cellular phenotype (e.g., decreased proliferation, induction of apoptosis) to confirm the protein's role in a disease state. This approach is particularly valuable for targeting proteins that have been historically difficult to inhibit with traditional small molecule inhibitors. These application notes provide an overview and detailed protocols for utilizing cIAP1 ligand-linker conjugates to validate novel therapeutic targets.
Mechanism of Action: cIAP1-Mediated Protein Degradation
The core principle of using cIAP1 ligand-linker conjugates is the hijacking of the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS). The bifunctional molecule acts as a bridge, bringing the target protein into close proximity with the cIAP1 E3 ligase, an event that would not naturally occur. This induced proximity leads to the target's ubiquitination and destruction.
References
- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor cIAP1 Degradation with PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of the E3 ubiquitin ligase cIAP1.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is the mechanism of action for cIAP1-targeting PROTACs?
A1: cIAP1-targeting PROTACs are heterobifunctional molecules with a ligand that binds to a protein of interest (POI) and another ligand that recruits cIAP1. By bringing the POI and cIAP1 into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the proteasome. Interestingly, many cIAP1-recruiting PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), can induce the degradation of both the target protein and cIAP1 itself through autoubiquitination.[1][2] This dual degradation can sometimes offer a synergistic therapeutic effect.[1]
Q2: My cIAP1-targeting PROTAC shows poor or no degradation of the target protein. What are the initial troubleshooting steps?
A2: When encountering poor degradation, a systematic approach is recommended. Begin by verifying the fundamental aspects of your experiment before investigating more complex biological phenomena. Here is a logical workflow to follow:
Caption: A stepwise workflow for troubleshooting poor PROTAC activity.
Start by ensuring your PROTAC compound is stable and used at an appropriate concentration range.[3][4] Then, confirm that both your target protein and cIAP1 are expressed in your cell model.[5] Subsequent steps involve investigating cellular permeability, ternary complex formation, ubiquitination, and proteasome activity.[6]
Experimental Design & Optimization
Q3: How do I determine the optimal concentration range for my cIAP1 PROTAC and avoid the "hook effect"?
A3: The "hook effect" is a common phenomenon where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[5][7] This occurs because excessive PROTAC molecules can form non-productive binary complexes (PROTAC-target or PROTAC-cIAP1) instead of the productive ternary complex required for degradation.[4][5]
To mitigate this, it is crucial to perform a wide dose-response experiment, for instance, from 1 pM to 100 µM, to identify the optimal concentration that yields maximal degradation (Dmax) and to fully characterize the hook effect.[4][5]
Caption: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.
Q4: The linker of my PROTAC might be suboptimal. How does linker length and composition affect cIAP1 degradation?
A4: The linker is a critical component of a PROTAC, and its length and composition significantly impact the formation and stability of the ternary complex.[8][9][10]
-
Linker Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target and cIAP1.[8][11] Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.[8][11]
-
Linker Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[8][12] More rigid linkers can improve conformational stability, while flexible linkers like PEG chains can accommodate various protein orientations.[8][10]
If you suspect a linker issue, it is advisable to synthesize and test a series of PROTACs with varying linker lengths and compositions.[11][13]
Q5: Could the choice of E3 ligase be the issue? Why might a cIAP1-recruiting PROTAC be less effective than one recruiting VHL or CRBN?
A5: The effectiveness of a PROTAC is highly dependent on the specific pairing of the target protein and the E3 ligase.[14][15] Several factors can influence why a cIAP1-based PROTAC may be suboptimal for a particular target:
-
Protein Topology and Proximity: The relative orientation and distance between the target protein's binding pocket and lysine (B10760008) residues available for ubiquitination, as well as the geometry of the cIAP1 active site, are critical for productive ubiquitination.
-
Cellular Localization: The target protein and cIAP1 must be in the same subcellular compartment for the PROTAC to be effective.[16]
-
E3 Ligase Expression Levels: The expression level of cIAP1 can vary between cell types and even throughout the cell cycle, which can impact degradation efficiency.[17]
If a cIAP1-based degrader is ineffective, it is often beneficial to test PROTACs that recruit other E3 ligases, such as VHL or CRBN.[15][18]
Troubleshooting Specific Experimental Observations
Q6: I don't observe any degradation, even at optimal concentrations. How can I confirm my PROTAC is entering the cells and engaging the target and cIAP1?
A6: Poor cell permeability is a common issue for PROTACs due to their large size.[4][6] Several assays can be used to assess cell permeability and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This method measures changes in the thermal stability of the target protein upon ligand binding, indicating target engagement within the cell.[6]
-
NanoBRET™ Target Engagement Assays: This live-cell assay can quantify the binding of the PROTAC to both the target protein and cIAP1 in their native cellular environment.[6][19]
-
Permeability Assays (e.g., PAMPA): These assays can directly measure the ability of your PROTAC to cross artificial membranes, providing an indication of its passive permeability.[6][12]
Q7: How can I verify that my PROTAC is successfully forming a ternary complex?
A7: The formation of a stable ternary complex (Target-PROTAC-cIAP1) is a prerequisite for ubiquitination.[20] Several biophysical and cellular assays can be used to confirm and characterize ternary complex formation:[19]
| Assay Type | Description | Key Insights |
| Co-Immunoprecipitation (Co-IP) | A common technique to detect protein-protein interactions in cells. An antibody against the target or E3 ligase is used to pull down the complex, which is then analyzed by Western blot.[6][19] | Provides qualitative evidence of ternary complex formation in a cellular context. |
| AlphaLISA/TR-FRET | Proximity-based assays that generate a signal when two tagged proteins are brought close together by the PROTAC.[4][7][19] | Allows for quantitative measurement of ternary complex formation in vitro. |
| Surface Plasmon Resonance (SPR) | A label-free technique to measure the binding kinetics and affinity of the PROTAC to the target and E3 ligase, and to characterize the assembly and stability of the ternary complex.[8][] | Provides detailed kinetic and thermodynamic data on binary and ternary interactions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat changes associated with binding events to determine the thermodynamics of ternary complex formation.[8] | Offers insights into the cooperativity of ternary complex formation. |
| Mass Photometry | A single-molecule technique that measures the mass of complexes in solution to directly observe the formation of the ternary complex.[][22] | Provides direct evidence and quantification of complex formation without the need for labels. |
Q8: I've confirmed ternary complex formation, but still see no degradation. How can I check for target ubiquitination?
A8: Successful ternary complex formation does not guarantee ubiquitination. The geometry of the complex must allow for the transfer of ubiquitin to a lysine residue on the target protein. To assess ubiquitination:
-
In-cell Ubiquitination Assay: Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[3] Then, immunoprecipitate the target protein and perform a Western blot using an anti-ubiquitin antibody. An increase in high molecular weight ubiquitinated species of your target protein in the presence of the PROTAC indicates successful ubiquitination.
Caption: Workflow for an in-cell ubiquitination assay.
Recent advancements in high-throughput screening technologies, such as those using "TUBEs" (Tandem Ubiquitin Binding Entities), can also be employed to monitor PROTAC-mediated poly-ubiquitination of native target proteins with high sensitivity.[23]
Q9: My target protein is being ubiquitinated, but not degraded. What could be the reason?
A9: If you observe ubiquitination without degradation, several factors could be at play:
-
Proteasome Impairment: Ensure that the proteasome is functional in your cell line. You can confirm this by treating cells with a known proteasome inhibitor and observing the accumulation of total ubiquitinated proteins.
-
Deubiquitinase (DUB) Activity: Deubiquitinating enzymes can remove ubiquitin chains from the target protein, rescuing it from degradation.[17] The balance between ubiquitination and deubiquitination can influence the net degradation outcome.
-
Type of Ubiquitin Linkage: cIAP1-based degraders have been shown to induce branched ubiquitin architectures, including K63- and K48-linked chains.[24] While K48-linked chains are the primary signal for proteasomal degradation, other linkage types may have different downstream effects.
Q10: Could resistance to my cIAP1-PROTAC develop over time?
A10: Yes, acquired resistance to PROTACs can occur.[25] Potential mechanisms of resistance include:
-
Mutations in the Target Protein: Alterations in the PROTAC binding site on the target protein can prevent recognition.[26]
-
Genomic Alterations in E3 Ligase Components: Mutations or downregulation of core components of the cIAP1 E3 ligase complex can impair its function.[27]
-
Changes in Protein Expression: Overexpression of the target protein or downregulation of cIAP1 can shift the equilibrium away from degradation.[25]
If resistance develops, sequencing the target protein and key E3 ligase components in the resistant cells can help identify the underlying cause.[28] Switching to a PROTAC that recruits a different E3 ligase may be an effective strategy to overcome resistance.[28]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the general steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[3]
-
Prepare serial dilutions of your cIAP1-PROTAC in complete cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[3]
-
Include a vehicle-only control (e.g., DMSO).[3]
-
Treat the cells for a predetermined time (e.g., 4, 8, 16, 24 hours).[3]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.[3]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[3][6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol describes how to verify the formation of the Target-PROTAC-cIAP1 complex within cells.
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of your PROTAC (as determined from the degradation assay) and a vehicle control for a short duration (e.g., 1-4 hours).[6]
-
Lyse the cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease inhibitors.[6]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads to reduce non-specific binding.[6]
-
Incubate the pre-cleared lysate with an antibody against either the target protein or cIAP1 overnight at 4°C with gentle rotation.[6]
-
Add fresh Protein A/G beads to capture the immune complexes.[6]
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Analyze the eluate by Western blot, probing for the target protein and cIAP1 to confirm their co-precipitation.[6] The presence of both proteins in the immunoprecipitate from PROTAC-treated cells, but not (or to a lesser extent) in the vehicle-treated cells, indicates the formation of the ternary complex.
-
References
- 1. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 2. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 15. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 22. selectscience.net [selectscience.net]
- 23. Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for cIAP1 Ligand-Linker Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for cellular Inhibitor of Apoptosis Protein 1 (cIAP1) ligand-linker conjugates, a class of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a cIAP1 ligand-linker conjugate?
A1: The linker in a cIAP1-recruiting PROTAC is a crucial component that connects the cIAP1-binding ligand to the ligand that binds the protein of interest (POI). Its primary role is to enable the formation of a stable ternary complex between cIAP1, the PROTAC, and the POI.[1][2] The length, composition, and attachment points of the linker are critical for achieving an optimal spatial arrangement of the two proteins, which is necessary for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: How does linker length impact the efficacy of a cIAP1-targeting PROTAC?
A2: Linker length has a profound effect on the efficacy of a PROTAC. An optimal linker length is required to facilitate the formation of a stable and productive ternary complex.[3]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both cIAP1 and the target protein.
-
Too long: An excessively long and flexible linker can result in an unstable ternary complex due to high conformational entropy, which can decrease the efficiency of ubiquitination. It can also negatively impact cell permeability and bioavailability.[4]
-
Optimal length: An optimal linker length properly orients the E3 ligase and the target protein to allow for efficient ubiquitin transfer.
Q3: What are common types of linkers used in cIAP1-targeting PROTACs?
A3: The most common linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains due to their flexibility and ease of synthesis. However, more rigid linkers incorporating cyclic structures (e.g., piperazine) are also used to pre-organize the PROTAC into a bioactive conformation. "Clickable" linkers, which can be easily synthesized via click chemistry, are also gaining popularity for their efficiency in creating diverse PROTAC libraries.
Q4: What is the "hook effect" in PROTAC experiments and how is it related to the linker?
A4: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which compete with the formation of the productive ternary complex. While not directly caused by the linker itself, the stability of the ternary complex, which is influenced by the linker, can affect the concentration at which the hook effect is observed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low degradation of the target protein. | Suboptimal linker length: The linker may be too short or too long, preventing the formation of a stable ternary complex. | Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths). |
| Incorrect linker attachment points: The linker may be attached to a position on the cIAP1 ligand or the POI ligand that disrupts binding. | Analyze the co-crystal structures of the ligands bound to their respective proteins to identify solvent-exposed regions suitable for linker attachment. | |
| Poor physicochemical properties: The PROTAC may have low solubility or cell permeability due to the linker's properties. | Consider using more hydrophilic linkers, such as PEG linkers, to improve solubility and permeability. | |
| High DC50 value (low potency). | Inefficient ternary complex formation: The linker may not be optimal for inducing positive cooperativity in the ternary complex. | Systematically vary the linker length and composition. A rigid linker might improve potency by reducing the entropic penalty of complex formation. |
| Unstable ternary complex: The linker is too flexible, leading to a transient ternary complex. | Experiment with more rigid linker structures to stabilize the ternary complex. | |
| Low Dmax (incomplete degradation). | Formation of non-productive ternary complexes: The linker may allow for the formation of ternary complexes in which the ubiquitination sites on the target protein are not accessible to the E3 ligase. | Modify the linker length and/or attachment points to alter the relative orientation of the proteins in the ternary complex. |
| PROTAC instability: The linker may be susceptible to metabolic degradation. | Synthesize PROTACs with more metabolically stable linkers. | |
| Off-target effects. | Lack of selectivity: The linker may contribute to the binding of the PROTAC to other proteins. | Modifying the linker can sometimes improve the selectivity of the PROTAC for the intended target. |
Data Presentation
The following tables provide representative data on how linker length can influence the degradation efficiency of PROTACs. Note: The following data is for illustrative purposes to demonstrate the concept of linker optimization and is not specific to cIAP1-targeting PROTACs due to the limited availability of systematic public data for a single cIAP1-recruiting PROTAC series.
Table 1: Impact of PEG Linker Length on ERα Degradation
| PROTAC | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| PROTAC 1 | 9 | 25 | >10 |
| PROTAC 2 | 12 | 60 | 5.2 |
| PROTAC 3 | 16 | 95 | 1.1 |
| PROTAC 4 | 19 | 80 | 2.5 |
| PROTAC 5 | 21 | 55 | 6.8 |
This table illustrates that for ERα-targeting PROTACs, a 16-atom linker provided the optimal degradation and cell growth inhibition.[4]
Table 2: Influence of Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | < 12 | No degradation | - |
| PEG | 21 | 3 | 96 |
| PEG | 29 | 292 | 76 |
This table shows that for TBK1-targeting PROTACs, a linker length of at least 12 atoms was required for any degradation, with a 21-atom linker being the most potent.[5]
Experimental Protocols
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the cIAP1-targeting PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
Ternary Complex Formation Assays
Several biophysical techniques can be used to confirm and characterize the formation of the ternary complex.
a. NanoBRET™ Assay (Live Cells):
-
Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (cIAP1) fused to a fluorescent acceptor (e.g., HaloTag®) in cells.
-
Treat the cells with the PROTAC.
-
If a ternary complex forms, the NanoLuc® donor and the fluorescent acceptor will be in close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
The BRET signal can be measured to quantify ternary complex formation in live cells.
b. Isothermal Titration Calorimetry (ITC) (In Vitro):
-
ITC directly measures the heat changes associated with binding events.
-
By titrating the PROTAC into a solution containing the target protein and cIAP1, the binding affinities of the binary and ternary complexes can be determined.
-
This allows for the calculation of the cooperativity of ternary complex formation.
c. AlphaLISA® Assay (In Vitro):
-
This is a bead-based immunoassay that measures proximity.
-
One protein (e.g., target protein) is captured on an AlphaLISA® Acceptor bead, and the other (e.g., cIAP1) is captured on a Donor bead.
-
In the presence of a PROTAC that forms a ternary complex, the beads are brought into close proximity, generating a chemiluminescent signal.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of target protein degradation on cell proliferation and viability.
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.
Visualizations
Caption: Mechanism of action of a cIAP1-targeting PROTAC.
Caption: Experimental workflow for Western Blotting to assess protein degradation.
Caption: Logical relationship of linker properties and their impact on PROTAC performance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of cIAP1 Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with cellular Inhibitor of Apoptosis Protein 1 (cIAP1) degraders.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with cIAP1 degraders, such as SMAC mimetics and SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).
Q1: My cIAP1 degrader is not inducing the degradation of my protein of interest (POI). What are the possible reasons and how can I troubleshoot this?
Possible Causes and Solutions:
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the POI, the degrader, and cIAP1 is crucial for successful degradation.
-
Troubleshooting:
-
Confirm Binary Engagement: First, verify that your degrader binds to both the POI and cIAP1 independently. This can be assessed using biophysical techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC).
-
Optimize Linker: The length and composition of the linker are critical for productive ternary complex formation. Synthesize and test a series of degraders with different linkers to identify the optimal geometry.
-
Ternary Complex Assays: Directly measure the formation of the ternary complex using techniques like SPR, ITC, or cellular assays like NanoBRET™.
-
-
-
Poor Cell Permeability: cIAP1 degraders are often large molecules with suboptimal physicochemical properties that can limit their entry into cells.
-
Troubleshooting:
-
Assess Cell Permeability: Use analytical methods like LC-MS/MS to measure the intracellular concentration of your degrader.
-
Modify Physicochemical Properties: Adjust the properties of your degrader, such as lipophilicity and polar surface area, to improve cell permeability.
-
-
-
"Hook Effect": At high concentrations, the degrader can form binary complexes with the POI and cIAP1 separately, preventing the formation of the productive ternary complex.
-
Troubleshooting:
-
Perform a Wide Dose-Response: Test your degrader across a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify a potential bell-shaped dose-response curve characteristic of the hook effect.
-
Lower the Concentration: If a hook effect is observed, subsequent experiments should be performed at concentrations at or below the optimal degradation concentration (DCmax).
-
-
-
Proteasome-Independent Degradation: Ensure that the observed loss of your POI is indeed mediated by the proteasome.
-
Troubleshooting:
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding your degrader. If the degradation is proteasome-dependent, you should observe a rescue of your POI levels.
-
-
-
cIAP1 Auto-degradation: A known characteristic of many cIAP1 degraders, especially those based on bestatin (B1682670), is the induction of cIAP1 auto-ubiquitination and subsequent degradation.[1] This can limit the availability of the E3 ligase to degrade the POI.
-
Troubleshooting:
-
Monitor cIAP1 Levels: In your degradation experiments, always probe for cIAP1 levels in addition to your POI.
-
Use High-Affinity IAP Ligands: Consider using degraders based on higher-affinity IAP ligands, such as SMAC mimetics (e.g., LCL161 derivatives), which may exhibit a better balance between POI degradation and cIAP1 auto-degradation.[2]
-
-
Q2: I am observing significant degradation of proteins other than my intended target. How can I assess and improve the selectivity of my cIAP1 degrader?
Assessing and Improving Selectivity:
-
Proteomics-Based Selectivity Profiling: The most comprehensive way to assess off-target effects is through quantitative proteomics.
-
Experimental Approach: Treat your cells with your degrader at a concentration that gives significant on-target degradation and a vehicle control. Perform whole-cell proteomic analysis using mass spectrometry (e.g., LC-MS/MS) to identify and quantify all proteins that are downregulated upon treatment.
-
Data Analysis: Identify proteins that are significantly and dose-dependently downregulated. It is crucial to distinguish between direct off-targets and indirect downstream effects of degrading your primary target.
-
-
Strategies to Enhance Selectivity:
-
Optimize the Target-Binding Moiety: If your degrader is promiscuous, consider using a more selective binder for your POI.
-
Modify the Linker: The linker can influence which proteins are accessible for ubiquitination by the recruited cIAP1. Systematically altering the linker length and attachment points can improve selectivity.
-
Change the E3 Ligase Ligand: While the focus is on cIAP1, different cIAP1 ligands (e.g., bestatin vs. SMAC mimetics) can lead to different ternary complex conformations and thus different off-target profiles.
-
Troubleshooting Workflow for Off-Target Effects
Frequently Asked Questions (FAQs)
Q3: What is the "hook effect" and how can I avoid it in my experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high degrader concentrations. This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either the target protein or cIAP1, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.
Q4: What are the best control experiments to include when validating a new cIAP1 degrader?
-
Negative Control Compound: Synthesize a molecule that is structurally similar to your degrader but contains a modification that prevents binding to either the POI or cIAP1. This control should not induce degradation.
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor should rescue the degradation of the POI.
-
E3 Ligase Knockdown/Knockout: In cells where cIAP1 has been knocked down or knocked out, your degrader should not be active.
-
Time-Course Experiment: Observe the degradation of your POI over time to understand the kinetics of the process.
Q5: What are the main differences between bestatin-based and SMAC mimetic-based cIAP1 degraders?
-
Bestatin-based degraders (SNIPERs): These were among the first cIAP1-based degraders developed.[1] A common characteristic is that they often induce significant auto-degradation of cIAP1.[1]
-
SMAC mimetic-based degraders: These utilize ligands that mimic the endogenous IAP antagonist SMAC/DIABLO. They generally have a higher affinity for IAPs compared to bestatin and can lead to more potent degraders. They may offer a better balance between POI degradation and cIAP1 auto-degradation.
Data Presentation
Table 1: Comparative On-Target Degradation Efficiency of cIAP1 Degraders
| Degrader Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER(ABL)-039 | BCR-ABL | K562 | 10 | >90 | [3] |
| SNIPER(ER)-87 | ERα | MCF-7 | 97 | >90 | [4] |
| SNIPER-21 | CRABP-II | HT1080 | ~1000 | Not Reported | [1] |
| SNIPER-7 | BRD4 | LNCaP | ~100 | >90 | [1] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage.
Table 2: Known Off-Target Effects of a Pomalidomide-Based PROTAC (Illustrative Example)
| Off-Target Protein | Function | Fold Change vs. Control | p-value | Reference |
| ZNF653 | Transcription Factor | 0.45 | <0.01 | [6] |
| ZNF91 | Transcription Factor | 0.52 | <0.01 | [6] |
| IKZF1 | Transcription Factor | 0.38 | <0.001 | [6] |
| IKZF3 | Transcription Factor | 0.29 | <0.001 | [6] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is for assessing the reduction in the levels of a POI and cIAP1 following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of your cIAP1 degrader (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against your POI, cIAP1, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Proteomics Sample Preparation for Off-Target Analysis
This protocol provides a general workflow for preparing cell lysates for mass spectrometry-based proteomics to identify off-target effects of cIAP1 degraders.
-
Cell Culture and Lysis:
-
Culture and treat cells with the degrader and vehicle control as described in Protocol 1.
-
Lyse cells in a buffer compatible with mass spectrometry (e.g., containing urea (B33335) or another strong denaturant).[7]
-
-
Protein Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds using DTT or TCEP.
-
Alkylate free cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Digest proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using C18 solid-phase extraction (SPE) to remove salts and detergents that can interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify and quantify peptides and proteins from the mass spectrometry data.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the control.
-
Experimental Workflow for Off-Target Identification
Mandatory Visualizations
cIAP1 Signaling Pathway
cIAP1 is a key regulator of the NF-κB signaling pathway. It acts as an E3 ubiquitin ligase, leading to the ubiquitination and degradation of NIK (NF-κB-inducing kinase), which keeps the non-canonical NF-κB pathway inactive. cIAP1 degraders remove this inhibition, leading to NIK accumulation and activation of the non-canonical NF-κB pathway.[8]
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SNIPER | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Degradation‐Based Protein Profiling: A Case Study of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of cIAP1-Targeting Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when developing cell-permeable cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) targeting compounds.
Frequently Asked Questions (FAQs)
Q1: My potent cIAP1 inhibitor shows a significant drop in activity in cell-based assays compared to biochemical assays. What is the likely cause?
A1: A significant discrepancy between biochemical and cellular potency often points towards poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target, cIAP1. Other contributing factors could include rapid efflux of the compound out of the cell by transporters like P-glycoprotein (P-gp), or extensive intracellular metabolism. It is crucial to experimentally assess your compound's permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.
Q2: What are the key physicochemical properties that influence the cell permeability of cIAP1 inhibitors?
A2: Several key physicochemical properties govern the ability of a compound to cross the cell membrane:
-
Lipophilicity (LogP/LogD): A balanced lipophilicity is crucial. While a certain degree of lipophilicity is required for a compound to partition into the lipid bilayer of the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and sequestration within the membrane.
-
Molecular Weight (MW): Generally, smaller molecules (ideally under 500 Da) tend to have better permeability.
-
Polar Surface Area (PSA): A lower PSA (typically < 140 Ų) is desirable as it reduces the desolvation penalty when the molecule moves from the aqueous extracellular environment into the lipophilic cell membrane.
-
Hydrogen Bond Donors and Acceptors (HBD/HBA): A high number of hydrogen bonds can hinder membrane permeability due to the energy required to break these bonds with water.
-
Charge: Neutral or weakly basic/acidic compounds that can exist in a neutral form at physiological pH tend to be more permeable than highly charged molecules.
Q3: How can I improve the cell permeability of my cIAP1 targeting compound?
A3: There are several strategies you can employ to enhance the cell permeability of your lead compounds:
-
Structural Modification:
-
Reduce Polarity: Decrease the polar surface area and the number of hydrogen bond donors and acceptors.
-
Optimize Lipophilicity: Modify the structure to achieve an optimal LogP/LogD value.
-
Introduce Lipophilic Groups: Add small, lipophilic moieties to the molecule.
-
Intramolecular Hydrogen Bonding: Design the molecule to form internal hydrogen bonds, which can mask polar groups and reduce the energy needed for desolvation.
-
-
Formulation Strategies:
-
Use of Permeation Enhancers: Incorporate excipients that can transiently and reversibly increase the permeability of the cell membrane.
-
Nanoparticle-based Delivery: Encapsulate your compound in lipid-based or polymeric nanoparticles to facilitate its transport across the cell membrane.[1]
-
Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are cleaved off inside the cell to release the active compound.
-
Q4: What is the difference between the PAMPA and Caco-2 permeability assays?
A4: The PAMPA and Caco-2 assays are both widely used to predict in vivo drug absorption, but they provide different types of information:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[2][3] It is a high-throughput and cost-effective method for early-stage screening of compounds that are likely to be absorbed via passive transcellular transport.[2][3]
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma.[4][5] This model is more physiologically relevant as it can assess permeability through passive diffusion (both transcellular and paracellular routes) as well as active transport and efflux mechanisms mediated by transporters expressed on the cells.[4][5]
Troubleshooting Guides
Issue 1: High variability in my PAMPA/Caco-2 assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent lipid membrane coating (PAMPA) | Ensure a uniform and complete coating of the filter plate with the lipid solution. Allow for consistent evaporation time. |
| Inconsistent Caco-2 cell monolayer integrity | Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure tight junction formation. Only use monolayers with TEER values within the acceptable range for your laboratory. |
| Compound precipitation | Check the solubility of your compound in the assay buffer. If solubility is an issue, consider using a lower concentration or adding a co-solvent (ensure the co-solvent concentration does not affect membrane/cell integrity). |
| Inaccurate pipetting | Use calibrated pipettes and ensure careful and consistent pipetting, especially when adding small volumes of compound stock solutions. |
| Evaporation | During incubation, use a sealed container with a humidified environment to minimize evaporation from the wells. |
Issue 2: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay.
| Potential Cause | Troubleshooting Step |
| Active Efflux | This discrepancy strongly suggests that your compound is a substrate for efflux transporters (e.g., P-gp, BCRP) expressed on Caco-2 cells. |
| Confirmation of Efflux | Perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. You can also perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if the A-B permeability increases. |
Issue 3: My compound shows low recovery in the Caco-2 assay.
| Potential Cause | Troubleshooting Step |
| Binding to plasticware | Use low-binding plates for your assays. Pre-incubating the plates with a solution of a non-specific protein like bovine serum albumin (BSA) can sometimes help to reduce non-specific binding. |
| Intracellular metabolism | Caco-2 cells have some metabolic capacity. Analyze the cell lysates and receiver solutions by LC-MS/MS to look for potential metabolites of your compound. |
| Compound instability | Assess the stability of your compound in the assay buffer over the time course of the experiment. |
| Sequestration within the cell monolayer | Quantify the amount of compound remaining in the cell monolayer at the end of the assay by lysing the cells and analyzing the lysate. |
Quantitative Data on cIAP1 Inhibitors
The following table summarizes key physicochemical properties and available permeability data for selected cIAP1 targeting compounds. This data can serve as a reference for researchers designing new inhibitors with improved cell permeability.
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Permeability Data (Papp/Pe) | Assay Type |
| LCL161 | 500.6 | 4.3 | 2 | 7 | Data not publicly available | - |
| Birinapant | 806.9 | 3.3 | 8 | 12 | Data not publicly available | - |
| GDC-0152 | 498.6 | 3.6 | 3 | 7 | 1.8 x 10⁻⁶ cm/s (A -> B) | MDCK |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To assess the passive permeability of a cIAP1 targeting compound across an artificial lipid membrane.
Materials:
-
96-well filter plate (Donor plate) with a hydrophobic PVDF membrane
-
96-well acceptor plate
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)
Methodology:
-
Prepare Lipid Membrane: Add 5 µL of the lipid solution to each well of the donor filter plate. Allow the solvent to evaporate completely, leaving a lipid layer on the membrane.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of assay buffer.
-
Prepare Dosing Solution: Dilute the test compound stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Assemble Sandwich: Carefully place the lipid-coated donor plate onto the acceptor plate.
-
Add Dosing Solution: Add 150 µL of the dosing solution to each well of the donor plate.
-
Incubation: Cover the "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the donor and acceptor plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:
Pe = (V_A * V_D) / ((V_A + V_D) * Area * Time) * ln(1 - [C_A] / [C_equilibrium])
Where: V_A is the volume of the acceptor well, V_D is the volume of the donor well, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
Caco-2 Cell Permeability Assay Protocol
Objective: To evaluate the permeability and potential for active efflux of a cIAP1 targeting compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Additionally, perform a Lucifer yellow leakage assay to confirm the integrity of the tight junctions.
-
Prepare Dosing Solution: Dilute the test compound stock solution in the transport buffer to the final desired concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the dosing solution to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking for a defined time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Follow the same procedure as for A-B permeability, but add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where: dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber.
-
Calculate Efflux Ratio: If a bidirectional assay was performed, calculate the efflux ratio:
Efflux Ratio = Papp (B-A) / Papp (A-B)
Visualizations
Caption: cIAP1 signaling pathway and the mechanism of SMAC mimetics.
Caption: Workflow for assessing and improving cell permeability.
Caption: Experimental workflow for a Caco-2 permeability assay.
References
addressing cIAP1 degrader stability and solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cellular Inhibitor of Apoptosis Protein 1 (cIAP1) degraders. The content addresses common challenges related to the stability and solubility of these molecules.
Frequently Asked Questions (FAQs)
Q1: My cIAP1 degrader shows poor aqueous solubility. What are the common causes and what can I do?
A1: Poor aqueous solubility is a frequent challenge with cIAP1 degraders, which are often large molecules that fall "beyond the Rule of Five".
Common Causes:
-
High Molecular Weight and Lipophilicity: The bifunctional nature of many degraders (containing moieties for both cIAP1 and a protein of interest) leads to a high molecular weight and significant lipophilicity, which inherently reduces aqueous solubility.
-
Crystallinity: The solid-state properties of your compound can significantly impact its dissolution rate and solubility. Crystalline forms are generally less soluble than amorphous forms.
-
Solvent Choice: The solvent system used to prepare stock solutions and subsequent dilutions into aqueous buffers is critical. A sharp change in solvent polarity can cause precipitation.
Troubleshooting Steps:
-
Optimize Solvent Systems: Minimize the final concentration of organic solvents like DMSO in your aqueous assays (ideally <0.5%).
-
Use Co-solvents: For in vitro experiments, consider using co-solvents such as PEG300 or surfactants like Tween-80 in your formulations. A typical formulation might involve dissolving the degrader in a small amount of DMSO, followed by dilution in a mixture of PEG300 and Tween-80 before final dilution in an aqueous buffer.
-
Sonication and Gentle Heating: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use an ultrasonic bath.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.
-
Amorphous Solid Dispersions (ASDs): For more persistent solubility issues, especially for in vivo studies, creating an amorphous solid dispersion by mixing your degrader with a polymer can enhance solubility.
Q2: I am observing rapid degradation of my cIAP1 degrader in my cell-based assay. How can I assess and improve its stability?
A2: The chemical and metabolic stability of a degrader is crucial for its efficacy.
Initial Assessment:
-
Chemical Stability: Assess the stability of your compound in the assay medium over the time course of your experiment without cells. Use techniques like HPLC or LC-MS to quantify the amount of intact degrader at different time points.
-
Metabolic Stability: Incubate the degrader with liver microsomes or hepatocytes to assess its metabolic stability. This will provide insights into its potential in vivo half-life.
Troubleshooting and Improvement Strategies:
-
Structural Modification: If metabolic instability is a major issue, medicinal chemistry efforts may be required to modify the structure of the degrader to block sites of metabolism without compromising its activity.
-
Formulation Strategies: For in vivo studies, formulation approaches such as encapsulation in nanoparticles can protect the degrader from rapid metabolism and improve its pharmacokinetic profile.
-
Assay Conditions: Ensure that the pH and temperature of your assay buffers are within the optimal range for your compound's stability.
Q3: My cIAP1 degrader is not inducing degradation of the target protein. What are the potential stability- and solubility-related issues?
A3: Failure to observe target protein degradation can be due to a number of factors, with stability and solubility being key.
Troubleshooting Workflow:
-
Confirm Compound Solubility in Assay Media: Before conducting the degradation experiment, confirm that your cIAP1 degrader is soluble at the tested concentrations in the final assay medium. Precipitated compound will not be available to the cells.
-
Assess Cell Permeability: Poor solubility can be linked to poor cell permeability. If the degrader cannot efficiently enter the cells, it cannot induce degradation. Permeability can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Verify Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the degrader is engaging with cIAP1 inside the cells. A shift in the melting temperature of cIAP1 upon treatment with the degrader indicates target engagement.
-
Check for the "Hook Effect": At very high concentrations, bifunctional degraders can inhibit the formation of the productive ternary complex (Target Protein-Degrader-E3 Ligase), leading to reduced degradation. Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation and to see if you are observing a hook effect.
-
Confirm Proteasome-Dependent Degradation: To ensure the observed protein loss is due to proteasomal degradation, co-treat the cells with your cIAP1 degrader and a proteasome inhibitor (e.g., MG132). The degradation of the target protein should be rescued in the presence of the proteasome inhibitor.
Troubleshooting Guides
Guide 1: Investigating Poor Aqueous Solubility
This guide provides a systematic approach to diagnosing and addressing solubility issues with your cIAP1 degrader.
Logical Workflow for Troubleshooting Solubility:
Caption: Workflow for addressing poor aqueous solubility of cIAP1 degraders.
Guide 2: Assessing Compound Stability
This guide outlines the steps to evaluate the stability of your cIAP1 degrader.
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing the chemical stability of cIAP1 degraders.
Data Presentation
Table 1: Representative Solubility Data for cIAP1 Degraders
| Compound ID | Method | Buffer System | Solubility (µM) |
| Degrader-A | Kinetic | PBS, pH 7.4 | 15.2 |
| Degrader-A | Thermodynamic | PBS, pH 7.4 | 8.9 |
| Degrader-B | Kinetic | PBS, pH 7.4 | 45.7 |
| Degrader-B | Thermodynamic | PBS, pH 7.4 | 32.1 |
| Degrader-C | Kinetic | PBS, pH 7.4 | 2.5 |
Disclaimer: The data presented are representative examples and may not reflect the actual solubility of specific proprietary compounds. Actual solubility should be determined experimentally.
Table 2: Representative Stability Data for cIAP1 Degraders
| Compound ID | Stability Assay | Matrix | Half-life (t₁/₂) |
| Degrader-A | Chemical | Cell Culture Medium | > 24 hours |
| Degrader-B | Metabolic | Human Liver Microsomes | 45 minutes |
| Degrader-C | Chemical | PBS, pH 7.4 | 12 hours |
Disclaimer: The data presented are for illustrative purposes. The stability of a cIAP1 degrader is compound-specific and should be experimentally determined.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
Objective: To determine the kinetic solubility of a cIAP1 degrader in an aqueous buffer.
Materials:
-
cIAP1 degrader
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the cIAP1 degrader in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to wells containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm or by nephelometry.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
Objective: To confirm the engagement of the cIAP1 degrader with the cIAP1 protein in a cellular context.
Materials:
-
Cells expressing cIAP1
-
cIAP1 degrader
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
SYPRO Orange dye (5000x stock)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with the cIAP1 degrader at the desired concentration and a vehicle control for a specified time.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Clarify Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Preparation: In a 96-well PCR plate, mix the cell lysate, SYPRO Orange dye (final concentration 5x), and buffer to a final volume.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and perform a melt curve analysis by gradually increasing the temperature from 25°C to 95°C.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the peak of the first derivative of the fluorescence curve. A shift in the Tm of cIAP1 in the degrader-treated sample compared to the vehicle control indicates target engagement.
Protocol 3: Western Blot for cIAP1 Degradation
Objective: To quantify the degradation of a target protein induced by a cIAP1 degrader.
Materials:
-
Cells expressing the target protein and cIAP1
-
cIAP1 degrader
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with a range of concentrations of the cIAP1 degrader and a vehicle control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest and lyse the cells as described in the TSA protocol.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Signaling Pathway Diagrams
cIAP1-Mediated NF-κB Signaling
cIAP1 is a key regulator of both the canonical and non-canonical NF-κB signaling pathways, primarily through its E3 ubiquitin ligase activity.
Caption: Role of cIAP1 in canonical and non-canonical NF-κB signaling.
strategies to prevent cIAP1 auto-ubiquitination and degradation
Welcome to the technical support center for researchers studying the cellular inhibitor of apoptosis protein 1 (cIAP1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at preventing cIAP1 auto-ubiquitination and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism driving cIAP1 auto-ubiquitination and degradation?
A1: cIAP1 possesses a C-terminal RING domain that functions as an E3 ubiquitin ligase. Under basal conditions, cIAP1 exists in an inactive, monomeric state where the RING domain is sequestered.[1][2][3] The binding of Smac mimetics or the endogenous antagonist Smac/DIABLO to the BIR domains of cIAP1 induces a conformational change.[1][2][3] This change relieves the inhibition of the RING domain, allowing it to dimerize, which is essential for its E3 ligase activity.[1][2] The activated cIAP1 then catalyzes its own polyubiquitination, leading to its degradation by the proteasome.[4][5]
Q2: How can I pharmacologically inhibit cIAP1 auto-ubiquitination?
A2: Small molecule inhibitors have been developed that directly target the E3 ligase activity of cIAP1. For instance, the small molecule D19 binds to the RING domain of cIAP1, interfering with its interaction with E2 ubiquitin-conjugating enzymes and thereby inhibiting its auto-ubiquitination activity.[6][7][8] This approach can be used to stabilize cIAP1 protein levels and study the downstream consequences of inhibiting its E3 ligase function.[9]
Q3: Are there cellular proteins that can prevent cIAP1 degradation?
A3: Yes, several cellular proteins can regulate cIAP1 stability. Deubiquitinating enzymes (DUBs) such as USP19 and USP36 can remove ubiquitin chains from cIAP1, thereby preventing its degradation.[10][11][12][13] Additionally, the protein survivin has been shown to bind to cIAP1 and enhance its stability.[14] Conversely, proteins like TRAF2 are reported to be required for Smac mimetic-induced cIAP1 degradation.[15]
Q4: My cIAP1 protein levels are unexpectedly low in my cell line. What could be the cause?
A4: Unusually low levels of cIAP1 could be due to high endogenous levels of Smac/DIABLO or constitutive activation of pathways that promote cIAP1 degradation. Additionally, the expression of certain deubiquitinases that stabilize cIAP1 might be low in your specific cell line. It is also worth noting that cIAP1 can be cleaved and degraded by caspase-8 during apoptosis.[16][17]
Troubleshooting Guides
Problem 1: Inconsistent results in cIAP1 in vitro ubiquitination assays.
| Possible Cause | Troubleshooting Step |
| Inactive E1, E2, or cIAP1 enzyme | Ensure all enzymes are properly stored and handled to maintain activity. Use freshly prepared or validated batches of enzymes. Run control reactions with known substrates to verify enzyme activity. |
| Suboptimal buffer conditions | Optimize the pH, salt concentration, and ATP concentration in your reaction buffer. Refer to established protocols for cIAP1 ubiquitination assays. |
| Incorrect protein concentrations | Titrate the concentrations of E1, E2 (e.g., UbcH5b), ubiquitin, and cIAP1 to find the optimal ratio for your assay.[18] |
| Contamination with deubiquitinases | Purify your recombinant proteins to homogeneity to remove any contaminating DUBs. Consider adding a general DUB inhibitor like PR-619 to your reaction, but be aware of potential off-target effects. |
Problem 2: Difficulty in demonstrating the stabilization of cIAP1 after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Ineffective inhibitor concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of inhibitor treatment for your specific cell line. |
| Rapid cIAP1 turnover in the cell line | Use a proteasome inhibitor, such as MG132, as a positive control to confirm that cIAP1 degradation is proteasome-dependent in your system.[2] |
| Cell line-specific resistance mechanisms | Investigate the expression levels of proteins that regulate cIAP1 stability, such as USP19, USP36, or survivin, in your cell line.[10][11][14] |
| Antibody issues in Western blotting | Validate your cIAP1 antibody for specificity and sensitivity. Use a positive control lysate from cells known to express high levels of cIAP1. |
Experimental Protocols
In Vitro cIAP1 Auto-Ubiquitination Assay
This protocol is adapted from studies investigating cIAP1 E3 ligase activity.[6]
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b/UBE2D2)
-
Recombinant human cIAP1 (full-length or RING domain construct)
-
Human ubiquitin
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE loading buffer
-
Anti-cIAP1 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, add the components in the following order:
-
Ubiquitination buffer
-
E1 enzyme (e.g., 50 nM)
-
E2 enzyme (e.g., 200 nM)
-
Ubiquitin (e.g., 5 µM)
-
cIAP1 (e.g., 100 nM)
-
Test compound (e.g., D19) or DMSO vehicle control
-
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using anti-cIAP1 and anti-ubiquitin antibodies to detect the ubiquitinated forms of cIAP1.
Signaling Pathway and Workflow Diagrams
Caption: cIAP1 auto-ubiquitination and degradation pathway with points of inhibition.
Caption: Experimental workflow for studying cIAP1 ubiquitination.
References
- 1. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists induce a conformational change in cIAP1 that promotes autoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The USP19 deubiquitinase regulates the stability of c-IAP1 and c-IAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. USP36 inhibits apoptosis by deubiquitinating cIAP1 and survivin in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. The USP19 Deubiquitinase Regulates the Stability of c-IAP1 and c-IAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Cellular inhibitor of apoptosis 1 (cIAP-1) degradation by caspase 8 du" by Maria Eugenia Guicciardi, Justin L. Mott et al. [digitalcommons.unmc.edu]
- 17. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 18. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to cIAP1-Targeting Degraders
Welcome to the technical support center for researchers working with cIAP1-targeting degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cIAP1-targeting degraders?
A1: cIAP1-targeting degraders, which include SMAC mimetics and Proteolysis-Targeting Chimeras (PROTACs), function by inducing the self-ubiquitination (autoubiquitination) and subsequent proteasomal degradation of cellular inhibitor of apoptosis protein 1 (cIAP1).[1][2][3] cIAP1 is an E3 ubiquitin ligase that plays a crucial role in cell survival and inflammation by regulating signaling pathways such as NF-κB.[4][5][6] By degrading cIAP1, these compounds can sensitize cancer cells to apoptosis.[7]
Q2: My cells are not responding to the cIAP1 degrader. What are the potential resistance mechanisms?
A2: Resistance to cIAP1-targeting degraders can arise from several factors:
-
Upregulation of cIAP2: Cancer cells can evade apoptosis induced by cIAP1 degradation by upregulating cIAP2, a closely related protein that can compensate for the loss of cIAP1 function.[8][9][10] This upregulation is often driven by the activation of the NF-κB signaling pathway.[8][10]
-
Mutations in the cIAP1 RING Domain: The RING domain of cIAP1 is essential for its E3 ligase activity and autoubiquitination. Mutations in this domain can render cIAP1 resistant to degrader-induced degradation.[11]
-
Impaired Ubiquitin-Proteasome System (UPS): The efficacy of degraders depends on a functional UPS. Loss or mutation of key components of the UPS can lead to resistance.[12]
-
Altered Protein-Protein Interactions: The stability of cIAP1 can be influenced by its interaction with other proteins. For example, interaction with survivin has been shown to contribute to cIAP1 stability and resistance to degradation.[13][14] Additionally, the protein TRAF2 is required for SMAC mimetic-induced degradation of cIAP1.[15]
-
Activation of Pro-Survival Signaling: Cells may activate alternative pro-survival pathways to counteract the effects of cIAP1 degradation.
Q3: How can I determine if cIAP1 is being degraded in my experimental system?
A3: The most direct method to assess cIAP1 degradation is through Western blotting.[16] By comparing the protein levels of cIAP1 in treated versus untreated cells, you can quantify the extent of degradation. It is crucial to include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No or minimal cIAP1 degradation observed by Western blot. | Compound inactivity: The degrader may be inactive or used at a suboptimal concentration. | Solution: Titrate the degrader across a range of concentrations and time points. Confirm the compound's activity using a positive control cell line known to be sensitive. |
| Cell line resistance: The cell line may have intrinsic resistance mechanisms. | Solution: 1. Sequence the BIRC2 gene (encodes cIAP1) to check for mutations in the RING domain.[11] 2. Assess the expression levels of cIAP2 and other IAP family members (e.g., XIAP) by Western blot.[8][9] 3. Investigate the functionality of the ubiquitin-proteasome system. | |
| Technical issue with Western blot: Improper sample preparation or antibody issues. | Solution: Ensure proper lysis buffer is used and that samples are freshly prepared. Validate the primary antibody for cIAP1 and use a fresh secondary antibody. Include positive and negative controls for the Western blot. | |
| Cells are resistant to the degrader despite confirmed cIAP1 degradation. | Functional redundancy with cIAP2: Upregulation of cIAP2 can compensate for cIAP1 loss.[8][9][10] | Solution: 1. Measure cIAP2 protein levels by Western blot. 2. Use siRNA to knock down cIAP2 in combination with the cIAP1 degrader to see if sensitivity is restored.[9] |
| Activation of compensatory survival pathways: Cells may upregulate other anti-apoptotic proteins or survival signals. | Solution: Perform a broader analysis of cell signaling pathways, such as NF-κB and MAPK pathways, using techniques like phospho-protein arrays or targeted Western blotting for key pathway components (e.g., p-IκBα, p-JNK).[17] | |
| Inefficient induction of apoptosis: Downstream apoptotic machinery may be compromised. | Solution: Assess the levels of other key apoptosis-related proteins like caspases and Bcl-2 family members. | |
| High background or non-specific bands in co-immunoprecipitation (co-IP) experiments. | Non-specific antibody binding: The antibody may be cross-reacting with other proteins. | Solution: 1. Include an isotype control IgG in your co-IP experiment to identify non-specific binding.[18] 2. Pre-clear the cell lysate by incubating with beads alone before adding the primary antibody.[18] |
| Stringent lysis buffer: The lysis buffer may be disrupting weaker protein-protein interactions. | Solution: Use a milder lysis buffer (e.g., one without harsh ionic detergents like sodium deoxycholate) for co-IP experiments.[18] |
Key Experimental Protocols
Protocol 1: Western Blotting for cIAP1 Degradation
This protocol details the detection of cIAP1 protein levels by Western blotting to assess degrader efficacy.[16]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-cIAP1
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treating cells with the cIAP1 degrader, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Sonicate the lysates briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
This protocol is for enriching a protein complex to identify interaction partners of cIAP1 that may contribute to resistance.
Materials:
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-cIAP1)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 1x Laemmli sample buffer)
Procedure:
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody or isotype control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
After the final wash, aspirate the supernatant completely.
-
Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting using antibodies against suspected interacting proteins.
Signaling Pathways and Experimental Workflows
Caption: cIAP1's central role in TNF-induced signaling and apoptosis.
Caption: A logical workflow for troubleshooting resistance to cIAP1 degraders.
References
- 1. Two distinct signalling cascades target the NF-κB regulatory factor c-IAP1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cIAP1 - An apoptotic regulator with implications in drug resistant cancers | Antibody News: Novus Biologicals [novusbio.com]
- 8. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular inhibitor of apoptosis protein 1 (cIAP1) stability contributes to YM155 resistance in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]
- 18. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing the Selectivity of cIAP1 Ligand-Linker Conjugates
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments involving cellular inhibitor of apoptosis protein 1 (cIAP1) ligand-linker conjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving selectivity for cIAP1?
The primary challenge is the high degree of structural and functional homology between cIAP1 and its closely related family member, cIAP2. Both proteins play roles in regulating NF-κB signaling and cell death.[1][2] Additionally, another important family member, X-linked inhibitor of apoptosis protein (XIAP), shares structural similarities, particularly in the BIR domains that are often targeted by ligands.[3][4] Achieving selectivity requires exploiting the subtle structural differences between the BIR domains of these proteins.
Q2: What are the key principles for designing a linker to enhance cIAP1 selectivity?
The linker is a critical determinant of the efficacy and selectivity of a bifunctional conjugate.[5] It connects the cIAP1-binding ligand to the ligand for the protein of interest (POI). Its properties dictate the spatial orientation and stability of the ternary complex (cIAP1-conjugate-POI), which is essential for efficient ubiquitination and degradation. Key design considerations include:
-
Length: An overly short linker may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to unproductive binding, reduced efficiency, or poor cell permeability.[5]
-
Composition and Rigidity: The composition (e.g., PEG-based, alkyl-based) influences solubility and cell permeability.[5] Incorporating rigid elements like cycloalkane or aryl groups can restrict conformational flexibility, which may lock the conjugate into a favorable orientation for selective binding to cIAP1 over cIAP2.[5]
-
Attachment Point: The exit vector on both the cIAP1 ligand and the POI ligand is crucial. The linker's attachment point should not disrupt the key binding interactions of the ligands with their respective targets and should orient the proteins for optimal ubiquitination.
Q3: How do I choose an optimal cIAP1 ligand for my conjugate?
The ideal ligand should have a high intrinsic affinity for cIAP1. Often, these ligands are designed as "Smac mimetics," which mimic the endogenous IAP antagonist Smac/DIABLO.[2][6] When starting, select a ligand that has already demonstrated selectivity for cIAP1/2 over XIAP in binding assays.[3][4] This provides a strong foundation for building a selective conjugate, where the linker and POI ligand can further refine the selectivity between cIAP1 and cIAP2.
Q4: What are the essential assays to confirm target engagement and selectivity in cells?
Confirming that your conjugate engages cIAP1 in a cellular environment is critical. The primary methods include:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding. A positive result shows that the cIAP1 protein is stabilized at higher temperatures in the presence of your conjugate.[7] (See Protocol 1).
-
Co-immunoprecipitation (Co-IP): This method can validate the formation of the ternary complex. By pulling down either your POI or cIAP1, you can blot for the other components of the complex to confirm they are physically associated within the cell.[8] (See Protocol 2).
-
Western Blot for cIAP1 Degradation: Successful engagement by a Smac mimetic-based ligand often leads to the auto-ubiquitination and proteasomal degradation of cIAP1.[2][9] A simple western blot showing a reduction in cIAP1 levels is a strong indicator of target engagement.
Troubleshooting Guide
Problem 1: My conjugate degrades the target protein, but shows poor selectivity between cIAP1 and cIAP2.
-
Possible Cause: The cIAP1 ligand has similar affinity for both cIAP1 and cIAP2, and the linker does not confer any additional selectivity.
-
Solution Strategy:
-
Modify the Linker: Systematically vary the linker length, rigidity, and attachment point. A more constrained linker may favor a ternary complex geometry that is productive for cIAP1 but not for cIAP2.
-
Re-evaluate the cIAP1 Ligand: If linker modifications are unsuccessful, consider using a different cIAP1 ligand with a higher intrinsic selectivity for cIAP1 over cIAP2. Refer to published binding affinity data to guide your choice.[3]
-
Assess Ternary Complex Cooperativity: The binding of the conjugate and POI to cIAP1 may be cooperative (positively or negatively). It's possible the ternary complex with cIAP2 forms more favorably. Biophysical assays can help dissect this.
-
Problem 2: I observe cIAP1 degradation, but my target protein is not degraded.
-
Possible Cause 1: The ternary complex is not forming effectively. This could be due to steric hindrance or an unfavorable orientation imposed by the linker.
-
Solution 1:
-
Vary Linker Length and Flexibility: Test a matrix of linkers with different lengths and compositions (e.g., flexible PEG vs. rigid alkyl chains) to allow for more favorable protein-protein interactions.
-
Change Attachment Point: Synthesize new conjugates with the linker attached to a different position on the POI ligand or the cIAP1 ligand.
-
-
Possible Cause 2: The geometry of the ternary complex is not optimal for ubiquitination. The distance or orientation between cIAP1's RING domain and the surface lysines on the target protein may be incorrect.
-
Solution 2:
-
Workflow for Assessing Selectivity:
Caption: Workflow for evaluating conjugate selectivity.
-
Problem 3: Treatment with my conjugate leads to an unexpected increase in cIAP2 protein levels.
-
Possible Cause: Degradation of cIAP1 can lead to the stabilization of NF-κB-inducing kinase (NIK), which activates the non-canonical NF-κB pathway.[9][10] This pathway can, in turn, drive the transcription and expression of cIAP2 as a compensatory mechanism.[9]
-
Solution Strategy:
-
Monitor Time-Course: Analyze cIAP1, cIAP2, and POI levels at different time points. You may observe initial POI degradation followed by a rebound as cIAP2 levels rise and potentially compensate for cIAP1 loss.
-
Inhibit NF-κB Signaling: Use known inhibitors of the non-canonical NF-κB pathway in combination with your conjugate to see if this prevents the upregulation of cIAP2 and enhances POI degradation.
-
Aim for Pan-cIAP Degradation: If selectivity is not the primary goal and cIAP2 compensation is problematic, a conjugate that degrades both cIAP1 and cIAP2 might be more effective for sustained degradation of the POI.
-
Quantitative Data Summary
The selectivity of a cIAP1 ligand is a cornerstone of a selective conjugate. The following table summarizes the binding affinities (Ki, nM) of several compounds for the BIR3 domains of cIAP1, cIAP2, and XIAP, highlighting how small chemical modifications can significantly alter the selectivity profile.
| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Selectivity (cIAP1 vs. XIAP) |
| Compound 1 | 2.5 | 4.5 | 156 | 63-fold |
| Compound 6 (p-CH₃) | 4.0 | 11.6 | 2450 | 613-fold |
| Compound 7 (p-CF₃) | 14 | 40 | 13000 | 933-fold |
| (Data adapted from a 2014 study on small-molecule inhibitors of cIAP1/2 proteins[3]) |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for cIAP1 Target Engagement
This protocol is used to verify that the conjugate directly binds to cIAP1 inside intact cells.[7][11]
Materials:
-
Cell culture medium, PBS, trypsin
-
Test conjugate and vehicle control (e.g., DMSO)
-
Lysis buffer (PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Equipment for western blotting (SDS-PAGE gels, transfer system, antibodies)
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of the cIAP1 conjugate or vehicle for 1-3 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in 100 µL of PBS with protease inhibitors to a final concentration of ~1-2 x 10⁷ cells/mL.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes, followed by cooling at 25°C for 3 minutes.[11] An unheated sample (RT) serves as a control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble cIAP1 in each sample by western blot. A shift in the melting curve to higher temperatures for the conjugate-treated samples indicates target engagement.
Protocol 2: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to confirm the physical interaction between cIAP1, the conjugate, and the Protein of Interest (POI).[8][12][13][14]
Materials:
-
Treated cells
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-POI antibody)
-
Protein A/G magnetic or agarose (B213101) beads
-
Wash Buffer (similar to lysis buffer, potentially with lower detergent)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS loading buffer)
-
Equipment for western blotting
Procedure:
-
Cell Lysis: Treat cells with the conjugate for the desired time to allow complex formation. Harvest and lyse the cells in ice-cold Co-IP lysis buffer for 30 minutes on ice.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and discard them, keeping the supernatant.[14]
-
Immunoprecipitation: Add the primary antibody (e.g., anti-POI) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture Complex: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation. Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by western blotting. Probe separate blots for the presence of cIAP1 and the POI. Detecting cIAP1 in the POI pulldown (or vice versa) confirms the formation of the ternary complex.
Visualizations
References
- 1. c-IAP1 and c-IAP2 Redundancy Differs between T and B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design of the linkers in targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytoplasmic and Nuclear Functions of cIAP1 [mdpi.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Synthesis and Purification of cIAP1 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis and purification of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) degraders. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, purification, and mechanism of cIAP1 degraders.
Q1: What is the general structure of a cIAP1 degrader? A1: cIAP1 degraders, often classified as PROTACs (Proteolysis Targeting Chimeras) or SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), are heterobifunctional molecules.[1][2] They consist of three main components: a ligand that binds to cIAP1, a ligand for the protein of interest (POI), and a chemical linker connecting the two.[2] The modular design allows for rational development by substituting target ligands.[1]
Q2: How do cIAP1 degraders induce protein degradation? A2: These molecules function by forming a ternary complex between cIAP1 (an E3 ubiquitin ligase), the degrader molecule, and the target protein.[1][3] This proximity induces the ubiquitination of the target protein by cIAP1.[4] Specifically, cIAP1-based degraders can assemble complex branched ubiquitin chains (e.g., K11/K48/K63-linked), which act as a signal for the proteasome to recognize and degrade the target protein.[5][6]
Q3: My multi-step synthesis has very low overall yield. How can I improve it? A3: A considerable bottleneck in developing degraders is the multi-step synthesis of a large panel of candidates. To accelerate this process and improve yields, consider using commercially available "Degrader Building Blocks."[7] These are modular components where an E3 ligase ligand (for cIAP1) is pre-conjugated to a linker with a reactive handle. This strategy reduces the synthetic steps required, saving time and resources.
Q4: Does the cIAP1 E3 ligase itself get degraded during this process? A4: Yes. Small-molecule cIAP1 antagonists, which are the basis for the cIAP1-binding portion of the degrader, are known to induce a conformational change in cIAP1 that promotes its autoubiquitination and subsequent proteasomal degradation.[8] Therefore, PROTACs that recruit cIAP1 can induce the degradation of the target protein while also causing the degradation of cIAP1 itself, which may limit their efficacy in some contexts.[8]
Q5: What are the key downstream effects of cIAP1 degradation? A5: The degradation of cIAP1 leads to two primary outcomes. First, it activates the non-canonical NF-κB signaling pathway.[9] Second, it removes the inhibition on caspase-8 activation, which can sensitize cancer cells to apoptosis, particularly when combined with agents like TNFα.[9][10]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during synthesis and purification.
Synthesis & Reaction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incorrect reaction conditions (temperature, pressure, atmosphere).Degraded or impure starting materials.Ineffective catalyst or reagents.Incorrect stoichiometry. | Optimize reaction conditions based on literature for similar linker-conjugation chemistries.Verify the purity of starting materials via NMR or LC-MS.Use fresh, high-quality reagents and catalysts.Perform a titration to confirm the concentration of key reagents. |
| Formation of Multiple Byproducts | Side reactions due to reactive functional groups.Decomposition of starting material or product.Cross-reactivity of the linker. | Use protecting groups for sensitive functionalities on your POI ligand or cIAP1 ligand.Run the reaction at a lower temperature to minimize decomposition.Choose a more selective linker chemistry (e.g., click chemistry). |
| Poor Solubility of Reactants | The organic solvent is not optimal for one or more reactants. | Screen a panel of solvents or use a co-solvent system (e.g., DMF/DCM, DMSO).Slightly warming the reaction mixture may help, but monitor for degradation. |
Purification & Compound Stability Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in Purifying Final Compound via Chromatography | Compound is insoluble in the mobile phase.Compound is adsorbing irreversibly to the stationary phase (e.g., silica).Co-elution of impurities with the product. | Solubility: Add solubilizing agents like isopropanol (B130326) (5%) or use a different solvent system.[11] For reverse-phase HPLC, adding a small amount of TFA or formic acid can help.Adsorption: Add a competitive agent (e.g., a small amount of triethylamine (B128534) for basic compounds on silica). Consider a different purification technique like preparative HPLC with a C18 column.Resolution: Optimize the elution gradient to be less steep or switch to isocratic elution to better separate the product from impurities.[11] |
| Low Protein/Compound Recovery After Purification | Precipitation of the compound on the column.Hydrophobic interactions leading to adsorption.[11]Degradation of the compound during purification. | Precipitation: Ensure sample is fully dissolved before loading. Dilute the sample in the starting buffer if needed.[11]Hydrophobic Interactions: Reduce the salt concentration in the buffer to minimize hydrophobic interactions.[11]Degradation: Work at a lower temperature (e.g., 4°C) and check the pH stability of your compound.[12] |
| Final Compound Appears Unstable in Solution | Hydrolysis of ester or other labile groups in the linker.Oxidation.Aggregation. | Store the compound in an anhydrous, aprotic solvent (e.g., DMSO, DMF) at -20°C or -80°C.Prepare fresh solutions for biological assays.If aggregation is suspected, consider adding a non-ionic detergent like Tween-20 at a low concentration (0.01%) to your assay buffer. |
Quantitative Data Summary
The efficacy of cIAP1 degraders is typically assessed by their ability to reduce the levels of a target protein in cells. The DC₅₀ (half-maximal degradation concentration) is a key metric.
| Degrader Example | Target Protein | Cell Line | DC₅₀ | Time (h) | Reference |
| BI-891065 | cIAP1 | Varies | 10-100 nM | 6-24 | [9] |
| SNIPER(ABL)-062 | BCR-ABL | K562 | ~30 nM | 6 | [8] |
| D1 (CRBN-based) | BTK | TMD8 | <10 nM | 2 | [13] |
| MT-802 (CRBN-based) | BTK | TMD8 | ~20 nM | 2 | [13] |
| Note: Data for D1 and MT-802 are for CRBN-based degraders targeting BTK and are included for general comparison of degrader potency. |
Experimental Protocols
Protocol 1: General Synthesis of a cIAP1 Degrader via Amide Coupling
This protocol describes a common final step in degrader synthesis: coupling the cIAP1 ligand-linker moiety to the POI ligand.
Materials:
-
POI ligand with a free amine or carboxylic acid.
-
cIAP1 ligand-linker with a corresponding carboxylic acid or free amine.
-
Coupling agents (e.g., HATU, HOBt).
-
Amine base (e.g., DIPEA).
-
Anhydrous solvent (e.g., DMF).
Methodology:
-
Preparation: In a nitrogen-flushed flask, dissolve the component with the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add the coupling agents HATU (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Coupling: Add the component with the free amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the final cIAP1 degrader.
Protocol 2: Assessing cIAP1 Degradation via Western Blot
This protocol is adapted from established methods to measure the reduction of cIAP1 protein levels in cells after treatment with a degrader.[9]
Materials:
-
Cancer cell line of interest.
-
cIAP1 Degrader (e.g., BI-891065).
-
DMSO (vehicle control).
-
RIPA buffer with protease inhibitors.
-
Primary antibodies (anti-cIAP1, anti-β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.[9]
-
Treatment: Prepare serial dilutions of the cIAP1 degrader in cell culture medium. Treat cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours). Include a DMSO vehicle control.[9]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary anti-cIAP1 antibody overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash again and visualize bands using an ECL substrate and an imaging system.[9]
-
-
Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading. Quantify band intensities using densitometry software.[9]
Visualizations
Signaling & Experimental Workflow Diagrams
Caption: Mechanism of action for a cIAP1-based protein degrader.
Caption: General experimental workflow for cIAP1 degrader development.
Caption: Troubleshooting logic for low purity of a synthesized degrader.
References
- 1. researchgate.net [researchgate.net]
- 2. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 3. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degrader Building Blocks with IAP In Silico-Derived Ligands [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Quantitative Measurement of Rate of Targeted Protein Degradation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Validation & Comparative
A Head-to-Head Battle of Cellular Assassins: cIAP1-based PROTACs versus VHL-based PROTACs
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of E3 ubiquitin ligase is a critical juncture in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth, objective comparison of two prominent E3 ligase recruiters: cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and the von Hippel-Lindau tumor suppressor (VHL). By examining their mechanisms of action, performance data, and experimental considerations, this guide aims to equip scientists with the knowledge to make informed decisions in the development of next-generation protein degraders.
At a Glance: Key Distinctions Between cIAP1- and VHL-based PROTACs
| Feature | cIAP1-based PROTACs (SNIPERs) | VHL-based PROTACs |
| Mechanism of Action | Recruitment of the RING-type E3 ligase cIAP1, leading to the formation of branched ubiquitin chains (K11, K48, K63) on the target protein. Can also induce auto-degradation of cIAP1. | Recruitment of the VHL-E3 ligase complex (CRL2VHL), which primarily mediates K48-linked polyubiquitination of the target protein. |
| Ubiquitination | Induces complex, branched ubiquitin chains, a process dependent on the E2 enzyme UBE2N.[1] | Primarily leads to the formation of K48-linked ubiquitin chains, a canonical signal for proteasomal degradation. |
| Selectivity | Generally considered to have a broader substrate scope. | High selectivity due to a well-defined and buried binding pocket for the hydroxyproline (B1673980) motif.[] |
| Advantages | Potential for dual degradation of the target protein and cIAP1, which can be advantageous in oncology. May overcome resistance mechanisms associated with other E3 ligases.[3] | High selectivity reduces the risk of off-target effects. Well-characterized and widely used in PROTAC design.[] |
| Disadvantages | The broader substrate scope may lead to more off-target effects. | Can have higher molecular weight and potentially poorer cell permeability.[] VHL expression can be low in certain tumors. |
| Clinical Development | Less prevalent in clinical trials compared to VHL- and CRBN-based PROTACs. | Numerous VHL-based PROTACs have entered clinical trials for various diseases. |
Delving into the Mechanisms: A Tale of Two Ubiquitination Strategies
The fundamental difference between cIAP1- and VHL-based PROTACs lies in the E3 ligase they hijack and the subsequent ubiquitination process.
cIAP1-based PROTACs , often referred to as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), recruit the RING-type E3 ligase cIAP1. A key feature of cIAP1-mediated degradation is the formation of branched ubiquitin chains, including K11, K48, and K63 linkages. This complex ubiquitination is dependent on the E2 conjugating enzyme UBE2N.[1] Furthermore, cIAP1-binding moieties can induce the auto-degradation of cIAP1 itself, a potentially beneficial attribute in cancer therapy where cIAP1 is often overexpressed.[3]
VHL-based PROTACs , on the other hand, co-opt the von Hippel-Lindau E3 ubiquitin ligase complex, a member of the Cullin-RING Ligase (CRL) family. VHL recognizes its endogenous substrate, hypoxia-inducible factor 1α (HIF-1α), through a hydroxyproline motif. VHL-based PROTACs mimic this interaction to bring the target protein to the CRL2VHL complex for ubiquitination. This process typically results in the attachment of K48-linked polyubiquitin (B1169507) chains to the target protein, which is the canonical signal for degradation by the 26S proteasome.
Performance Showdown: Quantitative Data from Head-to-Head Studies
Direct comparative studies are crucial for evaluating the relative efficacy of different PROTAC strategies. Below are tabulated data from studies that have directly compared cIAP1- and VHL-based PROTACs targeting the same protein of interest.
Table 1: Head-to-Head Comparison of PROTACs Targeting RIPK2
| PROTAC | E3 Ligase Recruited | pDC50 in THP-1 cells |
| PROTAC 1 | VHL | 8.7 ± 0.1 |
| PROTAC 2 | cIAP1 | 9.4 ± 0.1 |
Data from Mares, A. et al. (2020). pDC50 is the negative logarithm of the half-maximal degradation concentration.
In this study, the cIAP1-based PROTAC demonstrated slightly higher potency for RIPK2 degradation in THP-1 cells compared to the VHL-based counterpart.
Table 2: Head-to-Head Comparison of PROTACs Targeting EGFR
| PROTAC | E3 Ligase Recruited | DC50 in HCC-827 cells (nM) | DC50 in H3255 cells (nM) | Dmax |
| Compound 6 | VHL | 5.0 | 3.3 | >95% |
| Compound 10 | CRBN | 11 | 25 | >95% |
Data from an illustrative study on EGFR degradation. Note: This table compares VHL and CRBN, another commonly used E3 ligase, providing a benchmark for VHL-based PROTAC performance.
This data highlights that VHL-recruiting PROTACs can achieve potent, low nanomolar degradation of target proteins.
Experimental Corner: Protocols for Key Assays
Reproducible and rigorous experimental validation is paramount in PROTAC research. Below are detailed protocols for essential assays used to characterize and compare cIAP1- and VHL-based PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC and determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imager. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax.
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (including UBE2N for cIAP1-based PROTACs)
-
E3 ligase (purified cIAP1 or VHL complex)
-
Purified target protein
-
Ubiquitin
-
PROTAC at the desired concentration or vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binding proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase. The presence of both proteins in the immunoprecipitate from the PROTAC-treated sample confirms the formation of the ternary complex.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the cytotoxic effects of the PROTAC on cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion: Navigating the Choice Between cIAP1 and VHL
The selection of an E3 ligase is a multifaceted decision in PROTAC design, with both cIAP1 and VHL offering distinct advantages and facing unique challenges. VHL-based PROTACs have a proven track record of high selectivity and have progressed further in clinical development. Their well-understood mechanism of action makes them a robust choice for many targets.
cIAP1-based PROTACs, or SNIPERs, present an exciting alternative with the potential for a dual anti-cancer effect through the degradation of both the target protein and cIAP1 itself. Their unique ubiquitination signature may also offer advantages in overcoming resistance to other PROTACs.
Ultimately, the optimal choice will depend on the specific target protein, the desired therapeutic application, and the cellular context. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to rationally design, rigorously test, and ultimately select the most effective PROTAC strategy for their drug discovery endeavors.
References
Unveiling the Superior Efficacy of cIAP1 Degraders Over Small Molecule Inhibitors in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of cIAP1-targeting therapeutics, supported by experimental data and detailed protocols.
Cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a critical regulator of cell signaling, particularly in the context of apoptosis, inflammation, and immunity.[1][2] Its role as an E3 ubiquitin ligase makes it a compelling target for therapeutic intervention in various cancers where its overexpression contributes to treatment resistance.[3] This has led to the development of two primary strategies to neutralize its pro-survival functions: small molecule inhibitors that block its enzymatic activity and targeted protein degraders that eliminate the protein entirely.
This guide provides an in-depth comparison of the efficacy of cIAP1 degraders, primarily SMAC mimetics, versus small molecule inhibitors, highlighting the distinct advantages of the degradation approach.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors of cIAP1 are designed to directly block the E3 ligase activity of the RING domain, thereby preventing the ubiquitination of its substrates.[4][5] This inhibition is intended to stabilize pro-apoptotic proteins and antagonize c-MYC-driven oncogenic activity.[4][5]
In contrast, cIAP1 degraders, such as SMAC mimetics, operate through a fundamentally different and more definitive mechanism. By mimicking the endogenous pro-apoptotic protein SMAC/Diablo, these molecules bind to the BIR domains of cIAP1, inducing a conformational change that triggers its auto-ubiquitination and subsequent degradation by the proteasome.[6] This elimination of the cIAP1 protein not only abrogates its E3 ligase activity but also removes its scaffolding functions, leading to the activation of the non-canonical NF-κB pathway and sensitization of cancer cells to TNFα-induced apoptosis.[6]
The key distinction lies in the event-driven, catalytic nature of degraders versus the occupancy-driven, stoichiometric nature of inhibitors. A single degrader molecule can trigger the destruction of multiple cIAP1 proteins, leading to a more profound and sustained biological effect.[][8]
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of representative cIAP1 degraders and small molecule inhibitors from preclinical studies.
Table 1: Efficacy of cIAP1 Degraders (SMAC Mimetics)
| Compound | Cell Line | Concentration (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) | Reference |
| BI-891065 | MDA-MB-231 | 10 | 24 | 50 | 85 | [6] |
| 50 | 24 | 15 | 60 | [6] | ||
| 100 | 24 | <5 | 40 | [6] | ||
| BI-891065 | SK-OV-3 | 10 | 24 | 65 | 90 | [6] |
| 50 | 24 | 25 | 70 | [6] | ||
| 100 | 24 | 10 | 55 | [6] | ||
| IAP Antagonist | MDA-MB-231 | 50 | 4 | Rapid Degradation | N/A | [9] |
| SM-164 | MDA-MB-231 | 10 | N/A | Efficient Degradation | Potent Apoptosis Induction | [10] |
Table 2: Efficacy of cIAP1 Small Molecule Inhibitors
| Compound | Assay | IC50 (µM) | Effect on c-MYC | Reference |
| D19 | cIAP1 autoubiquitination | 14.1 | Decreases protein level | [4][11] |
| D19-14 | cIAP1 autoubiquitination | More potent than D19 | More potent decrease in protein level than D19 | [4] |
Note: Direct comparative studies using the same cell lines and assays for both degraders and inhibitors are limited in the public domain. The data presented is representative of the information available for each class of compound.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Experimental Protocols
Protocol for Assessing cIAP1 Degradation via Western Blotting
This protocol details the steps to quantify the reduction in cIAP1 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., MDA-MB-231, SK-OV-3) in 6-well plates to achieve 70-80% confluency.[6]
-
Incubate overnight at 37°C with 5% CO₂.[6]
-
Prepare serial dilutions of the cIAP1 degrader (e.g., BI-891065 at 10, 50, 100 nM) and a vehicle control (DMSO).[6]
-
Replace the medium with the treatment or vehicle medium and incubate for the desired time (e.g., 24 hours).[6]
-
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[6]
-
Transfer separated proteins to a PVDF membrane.[6]
-
Block the membrane for 1 hour at room temperature.[6]
-
Incubate with a primary anti-cIAP1 antibody overnight at 4°C.[6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[6]
-
Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.[6]
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) for normalization.
-
Quantify band intensities using densitometry software.[6]
-
Protocol for Cell Viability Assay
This protocol measures the cytotoxic effects of cIAP1-targeting compounds.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of the cIAP1 degrader or inhibitor.
-
Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent such as MTT or CellTiter-Glo.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
The available evidence strongly suggests that cIAP1 degraders offer a more potent and durable therapeutic strategy compared to small molecule inhibitors. By inducing the complete removal of the cIAP1 protein, degraders overcome the limitations of occupancy-driven inhibition and can trigger robust pro-apoptotic signaling. The catalytic nature of their mechanism allows for efficacy at lower concentrations and a more sustained effect.[] While small molecule inhibitors of cIAP1's E3 ligase activity have shown promise in preclinical models, the degradation approach appears to be a superior strategy for targeting cIAP1 in cancer therapy. Further head-to-head studies are warranted to fully elucidate the comparative efficacy in a broader range of cancer models.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic activation of apoptosis: conformational ensembles of cIAP1 are linked to a spring-loaded mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cIAP1 as a strategy for targeting c-MYC-driven oncogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Selectivity of cIAP1 Ligand-Linker Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target in oncology and immunology. As an E3 ubiquitin ligase, cIAP1 regulates key signaling pathways, including the NF-κB pathway, making it a compelling target for therapeutic intervention. The development of cIAP1-directed therapies, particularly those involving ligand-linker conjugates for targeted protein degradation (e.g., PROTACs and SNIPERs), necessitates a thorough understanding of their cross-reactivity with other IAP family members, primarily cIAP2 and the X-linked Inhibitor of Apoptosis Protein (XIAP). This guide provides a comparative analysis of the selectivity of various cIAP1-targeting compounds, supported by experimental data and detailed methodologies.
Comparative Analysis of Binding Affinities
The selectivity of small-molecule inhibitors and SMAC mimetics for IAP proteins is a crucial determinant of their therapeutic window and potential off-target effects. The following table summarizes the binding affinities (Ki or IC50 values) of several prominent compounds for cIAP1, cIAP2, and XIAP, highlighting their selectivity profiles. Lower values indicate stronger binding.
| Compound | cIAP1 (Ki/IC50, nM) | cIAP2 (Ki/IC50, nM) | XIAP (Ki/IC50, nM) | Selectivity (cIAP1 vs. XIAP) | Reference |
| Birinapant | <1 (Kd) | - | - | Potent cIAP1 antagonist, less potent for XIAP | [1][2] |
| Xevinapant (AT-406) | 1.9 (Ki, BIR3) | 5.1 (Ki, BIR3) | 66.4 (Ki, BIR3) | ~35-fold | [1][2] |
| GDC-0152 | 17 (Ki, BIR3) | 43 (Ki, BIR3) | 28 (Ki, BIR3) | ~1.6-fold (XIAP selective) | [1][2] |
| Tolinapant (ASTX660) | <12 (IC50, BIR3) | - | <40 (IC50, BIR3) | ~3.3-fold | [1] |
| Compound 5 (SM-1295) | <10 (Ki) | <10 (Ki) | >9000 (Ki) | >900-fold | [3] |
Signaling Pathways and Experimental Workflows
Understanding the molecular interactions and experimental procedures is fundamental for interpreting cross-reactivity data. The following diagrams illustrate the cIAP1 signaling pathway and a general workflow for assessing the selectivity of cIAP1-targeting PROTACs.
Caption: cIAP1 is a key regulator of TNF-alpha signaling, promoting cell survival by ubiquitinating RIP1 and activating the NF-κB pathway, while inhibiting apoptosis by blocking caspase-8 activation.
Caption: A comprehensive workflow for evaluating the selectivity of cIAP1-targeting PROTACs, encompassing in vitro biochemical assays and cell-based functional and off-target analyses.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are representative methodologies for key assays used to determine the binding affinity and selectivity of cIAP1 ligand-linker conjugates.
Fluorescence Polarization (FP) Competition Assay for Binding Affinity
This assay measures the ability of a test compound to displace a fluorescently labeled probe from the BIR3 domain of IAP proteins.
Materials:
-
Purified recombinant BIR3 domains of human cIAP1, cIAP2, and XIAP.
-
Fluorescently labeled SMAC-derived peptide probe (e.g., FITC-AVPI).
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20.
-
Test compounds (cIAP1 ligand-linker conjugates) dissolved in DMSO.
-
Black, low-volume 384-well assay plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Probe and Protein Optimization: Determine the optimal concentration of the IAP BIR3 domain protein that results in a significant polarization shift upon binding to a fixed, low concentration of the fluorescent probe (typically in the low nanomolar range).
-
Assay Setup: To each well of the 384-well plate, add:
-
5 µL of assay buffer.
-
5 µL of the test compound at various concentrations (serially diluted).
-
5 µL of the fluorescent probe at 2x the final concentration.
-
5 µL of the IAP BIR3 protein at 2x the final concentration.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
Western Blotting for Cellular Target Degradation
This method assesses the ability of a cIAP1-targeting PROTAC to induce the degradation of cIAP1, cIAP2, and XIAP in a cellular context.
Materials:
-
Cancer cell line expressing endogenous levels of cIAP1, cIAP2, and XIAP (e.g., MDA-MB-231).
-
Cell culture medium and supplements.
-
Test PROTAC compound and vehicle control (DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies specific for cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the cIAP1-PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the IAP protein bands to the loading control to determine the extent of degradation at each concentration and time point.
-
By employing these rigorous experimental approaches and comparative analyses, researchers can effectively characterize the cross-reactivity profiles of novel cIAP1 ligand-linker conjugates, a critical step in the development of selective and potent next-generation therapeutics.
References
A Comparative Analysis of cIAP1 SNIPERs and PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of targeted protein degradation is rapidly evolving. Two prominent technologies, Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) and Proteolysis Targeting Chimeras (PROTACs), offer powerful strategies for eliminating disease-causing proteins. This guide provides a comprehensive comparative analysis of cIAP1-recruiting SNIPERs and conventional PROTACs, supported by experimental data and detailed methodologies to aid in the selection and application of these innovative modalities.
At their core, both SNIPERs and PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5][6]
The primary distinction lies in the E3 ligase they recruit. PROTACs most commonly engage the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[][8] In contrast, SNIPERs are specifically designed to recruit members of the inhibitor of apoptosis protein (IAP) family, namely cIAP1, cIAP2, and XIAP, as the E3 ligases.[][9]
A unique and potentially advantageous feature of cIAP1-recruiting SNIPERs is their ability to induce the simultaneous degradation of both the target protein and the cIAP1 E3 ligase itself.[9][10][11] This dual-action mechanism can be particularly beneficial in oncology, as IAPs are often overexpressed in cancer cells and contribute to therapeutic resistance.[11]
Mechanism of Action: A Visual Comparison
To illustrate the distinct yet related mechanisms of cIAP1 SNIPERs and conventional PROTACs, the following diagrams depict their respective signaling pathways.
Quantitative Performance: A Comparative Data Summary
The efficacy of protein degraders is often quantified by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and their half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize publicly available data for cIAP1 SNIPERs and PROTACs targeting the same or similar proteins. It is important to note that these values are often determined in different cell lines and under varying experimental conditions, making direct comparisons challenging.
Table 1: Degradation of Bromodomain-containing protein 4 (BRD4)
| Compound | Type | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | IC50 (Viability) | Reference |
| SNIPER(BRD)-1 | SNIPER | cIAP1/XIAP | BRD4 | LNCaP | Not explicitly stated, but significant degradation at 0-1 µM | IC50s for IAPs: 6.8 nM (cIAP1), 17 nM (cIAP2), 49 nM (XIAP) | [12][13] |
| ARV-825 | PROTAC | CRBN | BRD4 | CA46, NAMALWA | <1 nM | 9-37 nM (various hematologic cancer lines) | [14][15][16] |
Table 2: Degradation of BCR-ABL
| Compound | Type | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | IC50 (Viability) | Reference |
| SNIPER(ABL)-39 | SNIPER | cIAP1/XIAP | BCR-ABL | K562 | 10 nM | Not explicitly stated | [17][18][19] |
| GZD-824 (in PROTAC) | PROTAC (warhead) | Not applicable (inhibitor) | BCR-ABL | Ba/F3 | Not applicable (inhibitor) | 1.0 nM (wildtype BCR-ABL) | [20][21][22] |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed protocols for key assays are provided below.
Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a SNIPER or PROTAC.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 3. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cenmed.com [cenmed.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. medkoo.com [medkoo.com]
- 16. selleckchem.com [selleckchem.com]
- 17. adooq.com [adooq.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. GZD824 suppresses the growth of human B cell precursor acute lymphoblastic leukemia cells by inhibiting the SRC kinase and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of GZD824 as an orally bioavailable inhibitor that targets phosphorylated and nonphosphorylated breakpoint cluster region-Abelson (Bcr-Abl) kinase and overcomes clinically acquired mutation-induced resistance against imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Engagement of cIAP1 Conjugates: A Comparative Guide
For researchers and drug development professionals, confirming that a cellular inhibitor of apoptosis protein 1 (cIAP1) conjugate directly engages its intended target is a critical step in validating its mechanism of action and advancing its development. This guide provides a comparative overview of key methodologies for confirming on-target engagement, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.
Comparison of Key Methodologies
The confirmation of on-target engagement for cIAP1 conjugates can be broadly categorized into biochemical and cell-based assays. Each approach offers distinct advantages and provides complementary information regarding the conjugate's interaction with cIAP1.
| Assay Type | Specific Method | Principle | Key Advantages | Potential Limitations |
| Biochemical Assays | In vitro Autoubiquitination | Measures the E3 ligase activity of cIAP1 by detecting its self-ubiquitination. | Functional readout of conjugate-induced activity; can be high-throughput. | Requires purified proteins; may not fully recapitulate the cellular environment. |
| Fluorescence Polarization (FP) | Measures the binding affinity between the conjugate and a fluorescently labeled cIAP1 BIR domain. | Quantitative (provides Kd/Ki); homogeneous assay format. | Requires a fluorescent probe; may be subject to interference from compound fluorescence. | |
| Biolayer Interferometry (BLI) | Measures the binding kinetics (kon, koff) and affinity (KD) of the conjugate to immobilized cIAP1. | Real-time, label-free detection; provides kinetic information. | Requires immobilization of one binding partner, which could affect its conformation. | |
| Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature (ΔTm) of cIAP1 upon conjugate binding. | Label-free; relatively simple and low material consumption. | Provides qualitative evidence of binding; may not be suitable for all proteins. | |
| Cell-Based Assays | Western Blotting | Detects the degradation of endogenous cIAP1 protein in cells treated with the conjugate. | Direct measure of the intended biological outcome in a cellular context. | Semi-quantitative; can be labor-intensive and time-consuming. |
| In-Cell Western™ | A quantitative immunofluorescence assay in a microplate format to measure cIAP1 protein levels. | Higher throughput than traditional Western blotting; allows for multiplexing. | Requires specific antibodies and specialized imaging equipment. | |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of cIAP1 in intact cells upon conjugate binding. | Confirms target engagement in a physiological context; label-free. | Can be technically challenging; throughput may be limited. | |
| NanoBRET™ Target Engagement Assay | Measures the binding of a conjugate to a NanoLuc®-tagged cIAP1 in live cells via bioluminescence resonance energy transfer. | Real-time, quantitative measurement in live cells; high sensitivity. | Requires genetic modification of cells to express the fusion protein. |
Quantitative Data Summary
The following table summarizes representative quantitative data for assessing the on-target engagement of cIAP1-targeting compounds using various assays.
| Compound/Conjugate | Assay | Target/Domain | Value | Reference |
| D19 | cIAP1 Autoubiquitination | cIAP1 | IC50 = 14.1 μM | [1][2] |
| D19-14 | cIAP1 Autoubiquitination | cIAP1 | More potent than D19 | [2] |
| Compound 5 | Fluorescence Polarization | cIAP1 BIR3 | Ki = 2.5 nM | [3] |
| Compound 7 | Fluorescence Polarization | cIAP1 BIR3 | Ki = 4.5 nM | [3] |
| D19 | Biolayer Interferometry | cIAP1 RING domain | Dose-dependent binding | [1][4] |
| D19 | Differential Scanning Fluorimetry | cIAP1-RING | Dose-dependent ΔTm | [1][2] |
| Compound 5 | Western Blot (Degradation) | cIAP1 in MDA-MB-231 cells | Degradation at >30 nM | [3] |
| Compound 7 | Western Blot (Degradation) | cIAP1 in SK-OV-3 cells | Degradation at >100 nM | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding and implementing target engagement assays.
Figure 1. Simplified cIAP1 signaling pathway in non-canonical NF-κB activation.
Figure 2. General workflow for an in vitro cIAP1 autoubiquitination assay.
Figure 3. Standard workflow for detecting cIAP1 degradation by Western blot.
Experimental Protocols
Below are representative protocols for key assays discussed in this guide.
In Vitro cIAP1 Autoubiquitination Assay
This protocol describes a method to measure the E3 ligase activity of cIAP1 by detecting its autoubiquitination.[5][6]
-
Reaction Setup : In a microcentrifuge tube, prepare a reaction mixture containing E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5b), ubiquitin, and ATP in an appropriate reaction buffer.
-
Initiation : Add purified recombinant cIAP1 protein and the test conjugate (or vehicle control) to the reaction mixture.
-
Incubation : Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination : Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Detection : Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane. Detect polyubiquitinated cIAP1 by Western blotting using an anti-cIAP1 or anti-ubiquitin antibody.
-
Analysis : Quantify the high molecular weight smear corresponding to polyubiquitinated cIAP1.
Western Blotting for cIAP1 Degradation
This protocol outlines the steps to assess the degradation of endogenous cIAP1 in cells treated with a conjugate.[7][8]
-
Cell Culture and Treatment : Seed cells (e.g., MDA-MB-231) in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the cIAP1 conjugate for a desired time period (e.g., 4-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensity for cIAP1, normalizing to a loading control (e.g., GAPDH or β-actin).
Cellular Thermal Shift Assay (CETSA®)
This protocol describes how to measure the thermal stabilization of cIAP1 in intact cells as an indicator of target engagement.[9][10][11][12]
-
Cell Treatment : Treat cultured cells with the cIAP1 conjugate or vehicle control for a specified duration.
-
Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Detection : Collect the supernatant (soluble fraction) and analyze the amount of soluble cIAP1 by Western blotting or other protein detection methods like ELISA.
-
Analysis : Plot the amount of soluble cIAP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the conjugate indicates target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Loss of cIAP1 in Endothelial Cells Limits Metastatic Extravasation through Tumor-Derived Lymphotoxin Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of cIAP1-Targeting Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a critical regulator of programmed cell death and a compelling target in oncology. Small-molecule cIAP1 antagonists, often called SMAC mimetics, have shown promise in preclinical and clinical studies by promoting the degradation of cIAP1 and sensitizing cancer cells to apoptosis. This guide provides a comparative analysis of prominent cIAP1-targeting compounds, offering a detailed look at their therapeutic window through a compilation of experimental data. We also present standardized protocols for key assays and visualize essential pathways and workflows to aid in the assessment of these promising therapeutics.
Comparative Analysis of cIAP1-Targeting Compounds
The therapeutic efficacy of a cIAP1-targeting compound is intrinsically linked to its potency, selectivity, and safety profile. Below, we summarize the available quantitative data for several leading SMAC mimetics to facilitate a direct comparison of their therapeutic potential.
In Vitro Potency and Selectivity
The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial indicators of a compound's potency and its selectivity across the family of Inhibitor of Apoptosis Proteins (IAPs), including cIAP1, cIAP2, and X-linked inhibitor of apoptosis (XIAP). A higher selectivity for cIAP1 over XIAP may be desirable to minimize potential off-target effects.
| Compound | cIAP1 (Ki/IC50, nM) | cIAP2 (Ki/IC50, nM) | XIAP (Ki/IC50, nM) | Reference(s) |
| GDC-0152 | 17 (Ki) | 43 (Ki) | 28 (Ki) | [1][2] |
| Xevinapant (AT-406) | 1.9 (Ki) | 5.1 (Ki) | 66.4 (Ki) | [3] |
| Birinapant (TL32711) | <1 (Kd) | - | 45 (Kd) | [3] |
| LCL161 | 35 (IC50, in HEK293) | - | - | [3] |
| Tolinapant (ASTX660) | <12 (IC50) | - | <40 (IC50) | [1] |
Note: The type of value (Ki, IC50, Kd) and the experimental context (e.g., cell-free assay, specific cell line) can influence the reported values. Direct comparison should be made with caution.
Preclinical Efficacy: Tumor Growth Inhibition
The in vivo efficacy of cIAP1-targeting compounds is often evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. The percentage of tumor growth inhibition (TGI) serves as a key metric for assessing anti-cancer activity.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference(s) |
| GDC-0152 | MDA-MB-231 (Breast Cancer) Xenograft | Orally | Significant inhibition | [2] |
| GDC-0152 | 1029H (Osteosarcoma) Xenograft | 50 mg/kg, oral gavage | Significant reduction in tumor size | [4] |
| LCL161 | 1029H (Osteosarcoma) Xenograft | 100 mg/kg, oral gavage | Significant impediment of tumor growth | [4] |
| Birinapant | Hepatoblastoma Xenograft (with Cisplatin) | - | Better inhibition than cisplatin (B142131) alone | [2][5] |
| D19-14 (analog of D19) | Xenograft Model | 50 mg/kg, daily i.p. | Remarkable reduction in tumor growth | [6] |
Preclinical Toxicity: Maximum Tolerated Dose (MTD)
Determining the maximum tolerated dose in animal models is a critical step in defining the therapeutic window and predicting potential toxicities in humans.
| Compound | Animal Model | Maximum Tolerated Dose (MTD) | Reference(s) |
| Birinapant | - | 47 mg/m² | [7] |
| LCL161 | - | Well-tolerated up to 1800 mg | [7] |
| GDC-0152 | Nude mice | >100 mg/kg (some weight loss noted) | [4] |
Alternative Therapeutic Strategies
Targeting apoptosis is a multifaceted approach, and several other classes of drugs are being explored, some of which are already in clinical use. Understanding these alternatives provides context for the unique mechanism of cIAP1 inhibitors.
| Therapeutic Strategy | Mechanism of Action | Key Drug(s) | Clinical Status |
| Bcl-2 Inhibition | Mimic BH3-only proteins to inhibit anti-apoptotic Bcl-2 family members, releasing pro-apoptotic proteins to initiate cell death.[8][9][10] | Venetoclax (B612062) | Approved for certain leukemias.[11] |
| MDM2 Inhibition | Block the interaction between MDM2 and the tumor suppressor p53, leading to p53 stabilization and activation of apoptosis.[12] | Idasanutlin, AMG-232 | In clinical trials for various cancers.[13][14] |
Key Experimental Protocols
Accurate assessment of the therapeutic window of cIAP1-targeting compounds relies on robust and reproducible experimental methodologies. Below are detailed protocols for essential in vitro and in vivo assays.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.[15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.[15]
-
Compound Treatment: Prepare serial dilutions of the cIAP1-targeting compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase Activity Assay (Fluorometric)
Principle: This assay quantifies the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis. A specific peptide substrate for the caspase is linked to a fluorescent reporter. Cleavage of the substrate by the active caspase releases the fluorophore, resulting in a measurable increase in fluorescence.
Protocol:
-
Cell Lysis: After treating cells with the cIAP1-targeting compound, lyse the cells using a specific lysis buffer provided with the assay kit.
-
Lysate Preparation: Centrifuge the cell lysate to pellet debris and collect the supernatant containing the cellular proteins, including caspases.
-
Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation at 380 nm and emission at 420-460 nm for AMC).
-
Data Analysis: Quantify the increase in fluorescence relative to untreated controls to determine the fold-increase in caspase activity.
Western Blot for cIAP1 Degradation
Principle: Western blotting is used to detect the levels of specific proteins in a sample. Following treatment with a SMAC mimetic, the degradation of cIAP1 can be visualized as a decrease in the corresponding protein band.[8]
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of cIAP1 degradation.
In Vivo Xenograft Study
Principle: This in vivo model assesses the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored over time.[7][14]
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at a specific concentration (e.g., 5 x 10^7 cells/mL).[7]
-
Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells in 0.1 mL) into the flank of immunodeficient mice (e.g., athymic nude mice).[7][14]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration: Administer the cIAP1-targeting compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).[14]
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week to assess efficacy and toxicity.[14]
-
Endpoint: Conclude the study when tumors in the control group reach a specified size or after a defined treatment period. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizing Key Pathways and Workflows
To further aid in the understanding of cIAP1-targeting strategies, the following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a typical experimental workflow.
Caption: cIAP1 Signaling Pathway.
Caption: Therapeutic Window Assessment Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Smac mimetics LCL161 and GDC-0152 inhibit osteosarcoma growth and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard care and investigational drugs in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 10. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 11. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. massivebio.com [massivebio.com]
- 13. communities.springernature.com [communities.springernature.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of cIAP1 Ligand-Linker Conjugates
A comprehensive guide for laboratory professionals on the safe handling and disposal of cIAP1 ligand-linker conjugates, ensuring operational safety and regulatory compliance.
Core Principles of Chemical Waste Management
The disposal of any chemical waste is governed by regulations set forth by environmental protection agencies.[1] It is crucial to never dispose of chemicals like cIAP1 ligand-linker conjugates down the sink or in regular trash.[1] The designated and approved method for disposal is through your institution's Environmental Health and Safety (EHS) program.[1]
Quantitative Data for Disposal Consideration
While specific data for every cIAP1 ligand-linker conjugate is not publicly available, the following table outlines typical parameters that researchers must consider for the disposal of potent, small-molecule compounds. These values are illustrative, and researchers must consult the compound-specific Safety Data Sheet (SDS) for precise guidance.[1][2]
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions.[1][3] | Corrosive waste (highly acidic or basic) requires special handling and segregation.[1] |
| Concentration Limits | Varies by substance. Even low concentrations of potent compounds can render a solution hazardous.[1] | Determines if the waste is classified as hazardous and dictates the disposal route. |
| Container Size | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste is permitted per Satellite Accumulation Area.[4] | Limits the quantity of waste stored in the laboratory before a scheduled pickup.[1] |
| Flash Point | Liquids with a flash point below 60°C (140°F) are classified as ignitable.[1] | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers.[1] |
Experimental Protocol for Safe Disposal
The proper disposal of cIAP1 ligand-linker conjugates is a strictly controlled procedure, not an experiment. The following protocol outlines the general steps for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation
Segregate chemical waste by compatibility to prevent dangerous reactions.[1][5] For instance, halogenated and non-halogenated solvents should be collected in separate, clearly labeled containers.[5] Solid waste (e.g., contaminated filter paper, pipette tips) should be collected separately from liquid waste.
Step 3: Container Selection and Labeling
-
Container Selection : Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste. Whenever possible, use the original container.[1] The container must have a tight-fitting lid.
-
Labeling : All waste containers must be clearly labeled with the following information:[6]
Step 4: Waste Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory where the waste is generated.[4][5]
-
Ensure secondary containment, such as a plastic tub, is used to contain any potential leaks or spills.[2][5]
-
Keep waste containers closed except when adding waste.[4][5]
Step 5: Scheduling Waste Pickup
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with all necessary documentation and information about the compound.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of cIAP1 ligand-linker conjugates.
Caption: Workflow for the safe disposal of cIAP1 ligand-linker conjugates.
By following these procedures, researchers can mitigate risks, ensure a safe laboratory environment, and comply with all relevant regulations for the disposal of novel chemical compounds. Always prioritize safety and consult your institution's specific guidelines.
References
Safeguarding Researchers: A Comprehensive Guide to Handling cIAP1 Ligand-Linker Conjugates 2
Disclaimer: As specific safety data for "cIAP1 Ligand-Linker Conjugates 2" is not publicly available, this guide is based on best practices for handling potent bioconjugates, such as antibody-drug conjugates (ADCs), which possess similar structural and potential hazard characteristics. Researchers must supplement this guidance with a substance-specific risk assessment and adhere to their institution's environmental health and safety (EHS) protocols.
The handling of this compound, potent and targeted molecules used in research, necessitates stringent safety protocols to protect laboratory personnel from potential exposure. These conjugates, which combine a biologically active ligand with a linker, are designed to be highly active and may present significant health risks if handled improperly. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe utilization of these compounds in a research setting.
Core Safety Principles
A comprehensive safety program is crucial when working with potent compounds like this compound.[1] This involves a multi-faceted approach encompassing employee training, defined work practices, robust engineering controls, and the consistent use of personal protective equipment (PPE).[1] A risk assessment should be conducted before any work begins to evaluate and characterize potential hazards.[2] For highly potent molecules, manufacturing and handling methods must be designed for high containment.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical line of defense for laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on general guidance for potent bioconjugates.
| PPE Category | Item | Specifications and Use |
| Primary Barrier | Disposable Gloves | Nitrile or other chemically resistant material. Double-gloving is recommended. Change immediately if contaminated. |
| Lab Coat | Dedicated, disposable, or institutionally laundered. Should have long sleeves and a secure front closure. | |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | |
| Secondary Barrier | Respiratory Protection | A fit-tested N95 respirator or higher (e.g., PAPR) may be required, based on the risk assessment, especially when handling powders or creating aerosols.[2] |
| (as needed) | Face Shield | To be used in conjunction with goggles during procedures with a high risk of splashing. |
| Protective Sleeves | For added protection against splashes on the arms. | |
| Shoe Covers | To prevent the tracking of contaminants out of the laboratory. |
Operational and Handling Plan
Safe handling of potent conjugates requires dedicated procedures and engineering controls to minimize exposure.
Engineering Controls:
-
Containment: All work with this compound, especially the handling of powders, should be conducted in a certified chemical fume hood, biological safety cabinet, or a containment isolator to prevent inhalation of the substance.[2] For highly potent compounds, closed-system transfers are recommended.[2]
-
Ventilation: Laboratory spaces should have single-pass airflow to prevent cross-contamination. Air pressure differentials should be maintained to keep handling areas negative to adjacent spaces.[2]
Work Practices:
-
Designated Areas: Clearly define and label areas where these conjugates are handled and stored.
-
Weighing: Weighing of potent compounds should be done in a ventilated enclosure.
-
Liquid Handling: Use caution to avoid the generation of aerosols when handling solutions.
-
Training: All personnel must be trained on the specific hazards and handling procedures for these conjugates.[1][3]
Waste Disposal Plan
Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.[4][5][6]
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, pipette tips, vials, bench paper) must be collected in a designated, leak-proof container lined with a biohazard bag and clearly labeled as "Biohazardous/Chemical Waste."[6] |
| Liquid Waste | Collect all liquid waste containing the conjugate in a sealed, shatter-proof container. The container must be clearly labeled with the contents. Do not dispose of this waste down the drain.[7] |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.[5] |
All waste must be treated and disposed of according to institutional and regulatory guidelines.[4] Consult your institution's EHS office for specific disposal protocols.[4]
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure Procedures:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[8][9] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If symptoms persist, seek medical attention. |
| Ingestion | Seek immediate medical attention. Call a poison control center for guidance.[10][11][12] |
Spill Cleanup:
-
Minor Spill: If you are trained and have the appropriate PPE and spill kit, you may clean up a small spill. Cordon off the area, absorb the spill with an inert material, and decontaminate the area. All cleanup materials must be disposed of as hazardous waste.
-
Major Spill: Evacuate the area immediately and notify your supervisor and institutional EHS. Do not attempt to clean up a large spill yourself.[9]
Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of these potent compounds.
Caption: A flowchart illustrating the procedural steps for the safe handling of potent conjugates, from preparation to disposal.
References
- 1. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 2. escopharma.com [escopharma.com]
- 3. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 5. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 6. biosafety.utk.edu [biosafety.utk.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Chemical Emergency Preparedness | American Red Cross [redcross.org]
- 12. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
